molecular formula C7H10N2O B1244195 2-(Pyridin-3-yloxy)ethanamine CAS No. 310880-25-2

2-(Pyridin-3-yloxy)ethanamine

Cat. No.: B1244195
CAS No.: 310880-25-2
M. Wt: 138.17 g/mol
InChI Key: WKMLARMIRUVDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yloxy)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMLARMIRUVDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430719
Record name 2-(Pyridin-3-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310880-25-2
Record name 2-(Pyridin-3-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine (CAS Number: 310880-25-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yloxy)ethanamine is a heterocyclic compound featuring a pyridine ring linked to an ethanamine moiety through an ether bond. This molecule has garnered interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. While comprehensive biological data on the parent compound remains limited in publicly accessible literature, its derivatives have shown promise as modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as potential anti-HIV agents, suggesting its utility as a key building block in drug discovery programs. This guide provides a detailed overview of the available technical information for this compound, including its chemical properties, synthesis, and the biological context of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 310880-25-2Smolecule
Molecular Formula C₇H₁₀N₂OSmolecule
Molecular Weight 138.17 g/mol Smolecule
Appearance Colorless to light yellow liquidChemicalBook
Boiling Point (Predicted) 258.8 ± 20.0 °CChemicalBook
Density (Predicted) 1.089 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 8.08 ± 0.10ChemicalBook
Storage Temperature 2-8°C (protect from light)ChemicalBook

Synthesis

A general and efficient method for the synthesis of this compound has been reported, starting from 2-(pyridin-3-yloxy)acetonitrile.

Experimental Protocol: Synthesis from 2-(pyridin-3-yloxy)acetonitrile

This protocol describes the conversion of 2-(pyridin-3-yloxy)acetonitrile to this compound.

Materials:

  • 2-(pyridin-3-yloxy)acetonitrile (CAS: 266348-17-8)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water (H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • 100 mL two-neck flask

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup (with silica gel)

Procedure:

  • To a 100 mL two-neck flask, add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (103 mg, 0.75 mmol), DMSO (0.1 mL), and water (2 mL).

  • Place the reaction flask in an ice bath and stir the mixture.

  • Slowly add 30% hydrogen peroxide (0.1 mL) dropwise to the reaction mixture.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 5 minutes.

  • Remove the solvent from the reaction mixture by evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using ethyl acetate as the eluent.

  • The final product, 3-(2-aminoethoxy)pyridine (this compound), is obtained as a white solid (62.2 mg, 55% yield).

Biological Activity and Potential Applications

Modulation of α7 Nicotinic Acetylcholine Receptor (nAChR)

Derivatives of this compound have been identified as potent and selective modulators of the α7 nAChR. These receptors are implicated in various physiological processes, and their modulation is a key strategy for treating inflammatory and neurological disorders.

Activation of the α7 nAChR can trigger multiple downstream signaling cascades that are crucial for its physiological effects,

Synthesis of 2-(Pyridin-3-yloxy)ethanamine from 3-Hydroxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(pyridin-3-yloxy)ethanamine, a valuable building block in medicinal chemistry, starting from 3-hydroxypyridine. This document details the primary synthetic methodologies, addresses the critical challenge of regioselectivity, and presents detailed experimental protocols and characterization data.

Introduction

This compound is a key intermediate in the development of various pharmaceutical compounds. Its structure, featuring a pyridine ring linked to an ethanamine moiety via an ether bond, makes it a versatile scaffold for accessing a range of biologically active molecules. The pyridine nitrogen and the primary amine offer multiple points for derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthetic Strategies

The synthesis of this compound from 3-hydroxypyridine can be primarily achieved through two main routes: the Williamson ether synthesis and a two-step process involving a nitrile intermediate.

Williamson Ether Synthesis

The most direct and commonly employed method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxypyridine with a suitable 2-aminoethylating agent in the presence of a base.

A critical challenge in the alkylation of 3-hydroxypyridine is the potential for competing N-alkylation, as the pyridinolate anion is an ambident nucleophile. The regioselectivity of the reaction is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the alkylating agent. Generally, polar aprotic solvents and harder counter-ions favor O-alkylation.

A common approach involves the reaction of 3-hydroxypyridine with 2-chloroethylamine hydrochloride using a weak inorganic base like potassium carbonate.[1] The hydrochloride salt of the amine prevents its direct reaction with the alkylating agent.

dot

Caption: Williamson Ether Synthesis of this compound.

Synthesis via a Nitrile Intermediate

An alternative, two-step synthesis commences with the O-alkylation of 3-hydroxypyridine with chloroacetonitrile to form 2-(pyridin-3-yloxy)acetonitrile. This intermediate is then reduced to the desired this compound. A reported protocol for the second step involves hydrolysis of the nitrile to an amide followed by a Hofmann rearrangement, or direct reduction. One specific method describes the conversion of the nitrile to the primary amine using hydrogen peroxide and potassium carbonate in a DMSO/water mixture, affording the product in a 55% yield.[2]

dot

Nitrile_Intermediate_Synthesis 3-hydroxypyridine 3-hydroxypyridine Intermediate 2-(Pyridin-3-yloxy)acetonitrile 3-hydroxypyridine->Intermediate Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate Reduction Reduction (e.g., H2O2, K2CO3) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthesis of this compound via a nitrile intermediate.

Experimental Protocols

Williamson Ether Synthesis of this compound

Materials:

  • 3-Hydroxypyridine

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add 2-chloroethylamine hydrochloride (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound from 2-(Pyridin-3-yloxy)acetonitrile[2]

Materials:

  • 2-(Pyridin-3-yloxy)acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • In a two-neck flask, sequentially add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (103 mg, 0.75 mmol), DMSO (0.1 mL), and water (2 mL).

  • Place the reaction system in an ice bath and slowly add 30% H₂O₂ (0.1 mL) dropwise.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain this compound as a white solid (62.2 mg, 55% yield).[2]

Quantitative Data

MethodStarting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Williamson Ether Synthesis3-Hydroxypyridine, 2-Chloroethylamine HClK₂CO₃DMF80-10012-24Data not available[1]
Nitrile Intermediate Route2-(Pyridin-3-yloxy)acetonitrileK₂CO₃DMSO/H₂ORoom Temp0.0855[2]

Characterization Data

This compound

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol [1]

¹H NMR (Nuclear Magnetic Resonance) Data (Predicted)

  • Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted shifts.

  • δ ~8.2-8.4 (m, 2H, Py-H)

  • δ ~7.2-7.4 (m, 2H, Py-H)

  • δ ~4.1 (t, 2H, -O-CH₂-)

  • δ ~3.0 (t, 2H, -CH₂-NH₂)

  • δ ~1.5 (s, 2H, -NH₂)

¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)

  • Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted shifts.

  • δ ~155.0 (C-O)

  • δ ~142.0 (Py-C)

  • δ ~140.0 (Py-C)

  • δ ~124.0 (Py-C)

  • δ ~121.0 (Py-C)

  • δ ~68.0 (-O-CH₂)

  • δ ~41.0 (-CH₂-NH₂)

IR (Infrared) Spectroscopy Data (Predicted)

  • Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted absorptions.

  • 3300-3400 cm⁻¹ (N-H stretch)

  • 2850-2950 cm⁻¹ (C-H stretch)

  • 1570-1600 cm⁻¹ (C=C and C=N stretch of pyridine ring)

  • 1200-1300 cm⁻¹ (C-O stretch)

MS (Mass Spectrometry) Data

  • Note: Fragmentation patterns can vary depending on the ionization method.

  • Expected [M+H]⁺: 139.0866

Experimental Workflow

dot

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants and solvent - Add base Start->Reaction_Setup Reaction Reaction: - Heat and stir - Monitor by TLC Reaction_Setup->Reaction Workup Workup: - Quench reaction - Extraction - Washing Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-hydroxypyridine is a well-established process, with the Williamson ether synthesis being the most direct route. Careful consideration of reaction conditions is necessary to favor the desired O-alkylation over the competing N-alkylation. The alternative synthesis via a nitrile intermediate offers a viable, albeit longer, pathway. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this important medicinal chemistry building block. Further optimization of the Williamson ether synthesis conditions to improve yield and regioselectivity would be a valuable contribution to the field.

References

Spectroscopic Profile of 2-(Pyridin-3-yloxy)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-(Pyridin-3-yloxy)ethanamine, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this type of data are also provided.

Chemical Structure and Properties

This compound, with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol , features a pyridine ring linked to an ethanamine moiety through an ether bond.[1] Its IUPAC name is 2-(pyridin-3-yloxy)ethan-1-amine, and it is also known by synonyms such as 3-(2-aminoethoxy)pyridine.[1] The presence of the pyridine ring, a common scaffold in pharmaceuticals, and the primary amine group suggests its potential for various biological activities.[1]

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol [1]
IUPAC Name2-(pyridin-3-yloxy)ethan-1-amine[1]
CAS Number310880-25-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

¹H NMR Data (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyridine ring and the ethanamine side chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.5 - 6.8m4HPyridine ring protons
4.1 - 3.7t2H-O-CH₂ -CH₂-NH₂
3.2 - 2.8t2H-O-CH₂-CH₂ -NH₂
2.0 - 1.5br s2H-NH₂
¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum would show signals for the five distinct carbon atoms in the pyridine ring and the two carbons of the ethanamine side chain.

Chemical Shift (ppm)Assignment
155 - 140Pyridine C-O
145 - 120Pyridine C-H, C-N
65 - 70-O-CH₂ -CH₂-NH₂
40 - 45-O-CH₂-CH₂ -NH₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300Medium, BroadN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
3000 - 2800MediumAliphatic C-H stretch
1600 - 1400StrongC=C and C=N stretching (pyridine ring)
1300 - 1000StrongC-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show the following key fragments.

m/zRelative AbundanceAssignment
138Moderate[M]⁺ (Molecular ion)[1]
95High[M - CH₂CH₂NH₂]⁺ (Loss of ethanamine chain)[1]
79Moderate[C₅H₅N]⁺ (Pyridine cation)[1]
44High[CH₂CH₂NH₂]⁺ (Ethanamine fragment)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, the spectral width would be set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data would be processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The resulting spectrum would be an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The ions generated would be accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate a mass spectrum showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Comprehensive Spectroscopic Report Structure->Final_Report Purity->Final_Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Enigmatic Mechanism of 2-(Pyridin-3-yloxy)ethanamine: A Deep Dive into its Derivatives and their Action on the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lexington, MA – December 26, 2025 – While the direct mechanism of action for the compound 2-(Pyridin-3-yloxy)ethanamine remains largely uncharacterized in scientific literature, its structural derivatives have emerged as a focal point of intense research. These derivatives are potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key player in inflammatory and neurological signaling pathways. This technical guide synthesizes the current understanding of the mechanism of action of these derivatives, providing an in-depth resource for researchers, scientists, and drug development professionals.

The α7 nAChR, a ligand-gated ion channel, is a crucial therapeutic target. Its activation by agonists leads to a rapid influx of calcium ions, triggering a cascade of intracellular signaling events. Conversely, its modulation by other ligands can fine-tune these pathways. Derivatives of this compound have been shown to encompass a range of modulatory activities, from direct agonism to a more nuanced "silent agonism," offering a versatile toolkit for therapeutic intervention.

Core Insights into the Mechanism of Action

The primary molecular target for the derivatives of this compound is the α7 nicotinic acetylcholine receptor. Modulation of this receptor by these compounds initiates a series of downstream signaling events with significant therapeutic implications, particularly in the realm of inflammation and neuroprotection.

Key Signaling Pathways

Activation of the α7 nAChR by agonist derivatives of this compound leads to the opening of its ion channel, allowing for a significant influx of calcium (Ca²⁺) into the cell. This surge in intracellular calcium acts as a second messenger, initiating multiple downstream signaling cascades:

  • The JAK2-STAT3 Pathway: This pathway is a cornerstone of the "cholinergic anti-inflammatory pathway." Calcium influx, upon α7 nAChR activation, leads to the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2, in turn, phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines.

  • The PI3K-Akt Pathway: This pathway is predominantly associated with neuroprotection and cell survival. The influx of calcium can lead to the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a critical role in inhibiting apoptosis and promoting neuronal survival.

  • Inhibition of NF-κB Signaling: The activation of the α7 nAChR has been shown to inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of a wide array of pro-inflammatory genes. This inhibition is a critical component of the anti-inflammatory effects mediated by α7 nAChR modulation.

  • NLRP3 Inflammasome Inhibition: There is growing evidence that α7 nAChR activation can suppress the activity of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.

A unique and therapeutically intriguing mechanism exhibited by certain derivatives of this compound is silent agonism . Silent agonists bind to the same site as conventional agonists but do not induce a significant ion flux. Instead, they stabilize a desensitized state of the receptor, which can still trigger downstream signaling, particularly the anti-inflammatory pathways, through metabotropic-like mechanisms that are independent of ion conduction.[1][2][3][4][5]

Quantitative Analysis of Derivative Activity

The potency and efficacy of this compound derivatives are determined through rigorous in vitro assays. The following table summarizes the activity of two notable derivatives, (R)-18 (an agonist) and (R)-47 (a silent agonist), which are based on a closely related 2-((pyridin-3-yloxy)methyl)piperazine scaffold.[6][7]

CompoundModalityTargetAssay TypeParameterValue
(R)-18 AgonistHuman α7 nAChRFLIPR Calcium InfluxEC₅₀1.2 µM
Human α7 nAChRRadioligand Binding ([¹²⁵I]α-bungarotoxin)Kᵢ320 nM
(R)-47 Silent AgonistHuman α7 nAChRFLIPR Calcium InfluxEC₅₀> 30 µM
Human α7 nAChRRadioligand Binding ([¹²⁵I]α-bungarotoxin)Kᵢ150 nM

Experimental Protocols

The characterization of this compound derivatives relies on a suite of well-established experimental protocols.

Radioligand Binding Assay for α7 nAChR

This assay quantifies the affinity of a compound for the α7 nAChR.

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand, typically [¹²⁵I]α-bungarotoxin, from the α7 nAChR.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the α7 nAChR are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of [¹²⁵I]α-bungarotoxin and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assessment of α7 nAChR Modulation using Calcium Imaging (FLIPR Assay)

This assay measures the functional consequences of a compound's interaction with the α7 nAChR by monitoring changes in intracellular calcium levels.

Principle: The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium. Cells expressing the α7 nAChR are loaded with this dye, and the change in fluorescence upon compound addition is measured.

Methodology:

  • Cell Culture and Plating: A suitable cell line stably expressing the human α7 nAChR (e.g., SH-EP1 or GH4C1) is cultured and seeded into microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) for a specific duration.

  • Compound Addition: The plate is placed in the FLIPR instrument, and the test compound is added to the wells.

  • Fluorescence Measurement: The instrument simultaneously measures the fluorescence intensity in all wells of the plate in real-time.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration. For agonists, the concentration-response curve is used to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response). For antagonists, the ability to inhibit the response to a known agonist is measured to determine the IC₅₀.

In Vivo Model of Allergic Lung Inflammation

This animal model is used to evaluate the anti-inflammatory efficacy of the compounds in a disease-relevant context.

Principle: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an allergic inflammatory response in the lungs, characterized by the influx of inflammatory cells, particularly eosinophils. The test compound is administered to assess its ability to mitigate this inflammatory response.

Methodology:

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin emulsified in an adjuvant (e.g., alum).

  • Challenge: After a period of sensitization, the mice are challenged with an aerosolized solution of ovalbumin to induce lung inflammation.

  • Compound Administration: The test compound is administered to the mice, typically before or after the allergen challenge, via an appropriate route (e.g., oral gavage).

  • Assessment of Inflammation: At a specified time point after the challenge, the mice are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The total number of inflammatory cells and the differential cell counts (especially eosinophils) in the BAL fluid are determined.

  • Data Analysis: The reduction in the number of inflammatory cells in the BAL fluid of compound-treated mice compared to vehicle-treated control mice is used to quantify the anti-inflammatory efficacy of the compound.

Visualizing the Mechanisms

To further elucidate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

G cluster_receptor α7 Nicotinic Acetylcholine Receptor (nAChR) cluster_agonists Ligands cluster_signaling Intracellular Signaling a7_nAChR α7 nAChR Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx Channel Opening NFkB_Inhibition NF-κB Inhibition a7_nAChR->NFkB_Inhibition NLRP3_Inhibition NLRP3 Inflammasome Inhibition a7_nAChR->NLRP3_Inhibition Metabotropic Metabotropic Signaling a7_nAChR->Metabotropic Conformational Change Agonist Agonist Derivative (e.g., (R)-18) Agonist->a7_nAChR Binds & Activates Silent_Agonist Silent Agonist Derivative (e.g., (R)-47) Silent_Agonist->a7_nAChR Binds & Desensitizes JAK2 JAK2 Ca_Influx->JAK2 PI3K PI3K Ca_Influx->PI3K STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_Inflammatory Anti-inflammatory Gene Expression STAT3->Anti_Inflammatory Translocates to Nucleus Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Metabotropic->Anti_Inflammatory G cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Lead Selection Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Data_Analysis Analyze Potency, Efficacy, & In Vivo Activity Binding_Assay->Data_Analysis FLIPR_Assay FLIPR Calcium Influx Assay (Determine EC₅₀/IC₅₀ & Modality) FLIPR_Assay->Data_Analysis Animal_Model Murine Model of Allergic Lung Inflammation Efficacy_Testing Assess Anti-inflammatory Efficacy (BAL Cell Count) Animal_Model->Efficacy_Testing Efficacy_Testing->Data_Analysis Data_Analysis->Animal_Model Select Promising Compounds Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(pyridin-3-yloxy)ethanamine, a heterocyclic compound that has garnered interest in medicinal chemistry. This document details its discovery, historical development, physicochemical properties, synthesis protocols, and its role as a scaffold for developing modulators of nicotinic acetylcholine receptors.

Introduction

This compound is a molecule featuring a pyridine ring linked to an ethanamine moiety via an ether bond.[1] Its structural components, the pyridine ring—a common scaffold in numerous pharmaceuticals—and a flexible aminoethyl side chain, make it a valuable building block in the design and synthesis of novel therapeutic agents.[1] The primary research focus on this compound and its derivatives has been in the field of neuroscience and inflammation, particularly concerning their interaction with nicotinic acetylcholine receptors (nAChRs).

Discovery and History

The synthesis of this compound was first reported in the mid-20th century, emerging from broader research efforts aimed at the functionalization of pyridine derivatives for potential applications in pharmaceuticals and materials science.

The initial synthesis was achieved through a nucleophilic substitution reaction. This foundational method involved the reaction of 3-hydroxypyridine with 2-chloroethylamine in the presence of a base to yield the target compound.[1] Over the years, research into this compound and its analogs intensified, particularly with the discovery of their ability to modulate nicotinic acetylcholine receptors. This has led to the exploration of its derivatives for a range of therapeutic applications, including the treatment of inflammatory conditions and neurological disorders.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic and analytical procedures.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Colorless to light yellow liquid
Predicted Boiling Point 258.8 ± 20.0 °C
Predicted Density 1.089 ± 0.06 g/cm³
Predicted pKa 8.08 ± 0.10
CAS Number 310880-25-2

Spectroscopic Data:

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak at m/z 138, which corresponds to its molecular weight.[1] Characteristic fragmentation patterns include the loss of the ethanamine side chain, resulting in a fragment at m/z 95 (corresponding to the pyridin-3-ol fragment), and the formation of the pyridine cation radical at m/z 79.[1]

Experimental Protocols

Two primary synthetic routes for the preparation of this compound have been reported. The first is the historical nucleophilic substitution method, and the second is a more recent procedure starting from 2-(pyridin-3-yloxy)acetonitrile.

Synthesis via Nucleophilic Substitution of 3-Hydroxypyridine

This is the historically significant method for the preparation of this compound.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product 3-hydroxypyridine 3-hydroxypyridine reaction_node + 3-hydroxypyridine->reaction_node 2-chloroethylamine 2-chloroethylamine 2-chloroethylamine->reaction_node This compound This compound reaction_node->this compound Base (e.g., K2CO3) Solvent G cluster_0 Starting Material cluster_1 Product 2-(pyridin-3-yloxy)acetonitrile 2-(pyridin-3-yloxy)acetonitrile reaction_node Reduction 2-(pyridin-3-yloxy)acetonitrile->reaction_node This compound This compound reaction_node->this compound Reagents: 1. K2CO3, DMSO, H2O 2. 30% H2O2 G a7nAChR α7 nAChR ca_influx Ca²⁺ Influx a7nAChR->ca_influx Opens channel jak2_stat3 JAK2-STAT3 Pathway a7nAChR->jak2_stat3 Activates camp_pka cAMP-PKA Pathway a7nAChR->camp_pka Activates pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt Can activate anti_inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-1β, IL-6) jak2_stat3->anti_inflammatory neuroprotection Neuroprotection (Anti-apoptotic effects) pi3k_akt->neuroprotection synaptic_plasticity Modulation of Synaptic Plasticity camp_pka->synaptic_plasticity

References

An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine and its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-3-yloxy)ethanamine is a versatile bicyclic molecule that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a pyridine ring and a flexible ethanamine side chain, make it a valuable scaffold for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the multifaceted roles of this compound and its derivatives in medicinal chemistry. We delve into its applications as a modulator of α7 nicotinic acetylcholine receptors for inflammatory disorders, as a scaffold for potent kinase inhibitors in oncology, and as a core component of novel anti-HIV agents. This document includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to serve as a practical resource for researchers in drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1][2] The incorporation of an ether-linked ethanamine side chain at the 3-position of the pyridine ring, as seen in this compound, provides a flexible and functionalizable handle for molecular exploration. This unique combination of a rigid aromatic system and a flexible basic side chain has proven to be a fruitful starting point for the design of compounds targeting a range of biological targets.

This guide will explore the key therapeutic areas where the this compound scaffold has shown significant promise.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its utility as a drug scaffold.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
pKa ~9.29
Predicted logP Varies by prediction method[4][5]
Water Solubility Predicted to be high due to polar groups[5]

Synthesis of this compound and Derivatives

The synthesis of the core scaffold and its derivatives is a critical aspect of its exploration in medicinal chemistry.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on established chemical principles.

Materials:

  • 3-Hydroxypyridine

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of 3-Hydroxypyridine: In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in the chosen anhydrous solvent. Add a suitable base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the pyridin-3-olate salt.

  • Nucleophilic Substitution: To the reaction mixture, add 2-chloroethylamine hydrochloride (1.1 eq). Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Derivatives

The primary amine of this compound serves as a key functional group for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and reductive amination.

Medicinal Chemistry Applications

The this compound scaffold has been successfully employed in the development of modulators for several important drug targets.

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators

The α7 nAChR is a ligand-gated ion channel implicated in various physiological processes, including learning, memory, and inflammation. Modulators of this receptor are being investigated for the treatment of cognitive disorders and inflammatory diseases. Derivatives of this compound have emerged as potent and selective α7 nAChR modulators.

Quantitative Data: In Vitro Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives as α7 nAChR Modulators

CompoundREC₅₀ (nM)
(R)-18 oxazolo[4,5-b]pyridine130
(R)-47 4-methoxyphenylurea220

Data from a study on novel α7 nAChR modulators.

Signaling Pathway: α7 nAChR-Mediated Anti-inflammatory Signaling

Activation of the α7 nAChR on immune cells, such as macrophages, triggers an intracellular signaling cascade that ultimately leads to the suppression of pro-inflammatory cytokine production. This "cholinergic anti-inflammatory pathway" involves the JAK2/STAT3 signaling axis.

alpha7_nAChR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7 α7 nAChR JAK2 JAK2 alpha7->JAK2 Activates NFkB_complex IKK/IκB/NF-κB alpha7->NFkB_complex Inhibits p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylates STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 Phosphorylates STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerizes NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA STAT3_dimer->DNA Translocates & Binds NFkB_nuc->DNA Binds Anti_inflammatory Anti-inflammatory Gene Expression DNA->Anti_inflammatory Promotes Pro_inflammatory Pro-inflammatory Gene Expression DNA->Pro_inflammatory Promotes Agonist ACh / Agonist Agonist->alpha7 Binds kinase_inhibitor_workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Potential Therapeutic Targets of 2-(Pyridin-3-yloxy)ethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yloxy)ethanamine serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise against a range of therapeutic targets. While the core molecule itself has limited reported biological activity, structural modifications have yielded potent and selective modulators of key proteins implicated in inflammatory diseases, neurological disorders, and viral infections. This technical guide provides an in-depth overview of the primary therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Primary Therapeutic Targets

Research has identified two principal therapeutic targets for derivatives of this compound: the α7 nicotinic acetylcholine receptor (α7 nAChR) and Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) .

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of this compound have emerged as significant modulators of the α7 nAChR, a ligand-gated ion channel expressed in the central nervous system and on immune cells.[1][2] Activation of this receptor is known to play a crucial role in the "cholinergic anti-inflammatory pathway," which regulates immune responses.[2][3]

Derivative ClassCompound IDType of ModulationAssay SystemEC50 / IC50 / KiReference
2-((pyridin-3-yloxy)methyl)piperazines(R)-18AgonistMurine allergic lung inflammation model-[4]
2-((pyridin-3-yloxy)methyl)piperazines(R)-47Silent AgonistMurine allergic lung inflammation model-[4]
Arylpyrid-3-ylmethanones7vPositive Allosteric Modulator (PAM)Human α7 nAChRs in Xenopus oocytesEC50 = 0.18 µM[5]

The anti-inflammatory effects of α7 nAChR activation are primarily mediated through two key signaling pathways: the JAK2/STAT3 pathway and the inhibition of the NF-κB pathway .[2][3]

alpha7_signaling

Caption: α7 nAChR-mediated anti-inflammatory signaling pathways.

A "silent agonist" is a ligand that binds to the receptor and promotes its desensitization without causing the ion channel to open.[6][7] This desensitized state is still capable of initiating downstream signaling cascades, suggesting that the anti-inflammatory effects of some α7 nAChR modulators may be independent of ion flux.[4]

HIV-1 Reverse Transcriptase Inhibition

Derivatives of this compound, specifically 2-(pyridin-3-yloxy)acetamide derivatives, have demonstrated inhibitory activity against the wild-type HIV-1 strain.[8] The molecular target for this anti-HIV activity has been identified as the viral enzyme reverse transcriptase (RT), a critical component in the HIV replication cycle.[8]

Compound IDHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
IaIIIB41.52> 267.17> 6.43[8]
IhIIIB13.26> 281.47> 21.23[8]
IjIIIB8.18> 255.42> 31.22[8]

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

A common method for the synthesis of the core scaffold is through nucleophilic substitution.[1]

Materials:

  • 3-Hydroxypyridine

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-hydroxypyridine and 2-chloroethylamine hydrochloride in DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield this compound.

synthesis_workflow

Caption: General workflow for the synthesis of this compound.

α7 nAChR Binding Assay (Radioligand Competition)

This protocol provides a general framework for determining the binding affinity of a test compound to the α7 nAChR.

Materials:

  • Cell membranes expressing human α7 nAChR

  • [125I]α-Bungarotoxin (radioligand)

  • Test compound (derivative of this compound)

  • Binding buffer (e.g., Tris-HCl, NaCl, MgCl2, CaCl2, BSA)

  • Unlabeled α-bungarotoxin (for non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the cell membranes, [125I]α-bungarotoxin, and either the test compound, buffer (for total binding), or unlabeled α-bungarotoxin (for non-specific binding).

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using appropriate software (e.g., Prism).

Anti-HIV-1 Reverse Transcriptase Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A)-coated microplate

  • Reaction buffer containing oligo(dT) primer and dNTPs

  • Digoxigenin (DIG)-labeled dUTP

  • Anti-DIG-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Test compound

Procedure:

  • Add serial dilutions of the test compound to the wells of the poly(A)-coated microplate.

  • Add the reaction buffer with DIG-labeled dUTP to each well.

  • Initiate the reaction by adding HIV-1 RT.

  • Incubate the plate at 37 °C for 1-2 hours.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-DIG-POD antibody and incubate.

  • Wash the plate and add the peroxidase substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value of the test compound.

hiv_rt_assay_workflow

Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.

Conclusion

Derivatives of this compound represent a promising class of compounds with potential therapeutic applications in inflammatory diseases, neurological disorders, and HIV infection. The modulation of the α7 nicotinic acetylcholine receptor and the inhibition of HIV-1 reverse transcriptase are the most well-documented mechanisms of action. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and detailed exploration of the downstream signaling pathways will be crucial for the successful translation of these findings into novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this versatile chemical scaffold.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2-(Pyridin-3-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling any chemical.

Compound Identification

2-(Pyridin-3-yloxy)ethanamine is a heteroaromatic compound featuring a pyridine ring linked to an ethanamine group via an ether bond.[1] It is recognized for its applications in medicinal chemistry, particularly as a modulator of nicotinic acetylcholine receptors.[1]

IdentifierValue
IUPAC Name This compound
Synonyms 3-(2-Aminoethoxy)pyridine, 2-(3-Pyridinyloxy)ethanamine, 2-(3-Pyridinyloxy)ethylamine
CAS Number 310880-25-2[2][3][4][5]
Molecular Formula C₇H₁₀N₂O[1][2][3][6]
Molecular Weight 138.17 g/mol [1][3][6]
Appearance Colorless to light yellow liquid[5][6]

Hazard Identification and Classification

The primary hazards associated with this compound are related to its acute toxicity if swallowed and its irritant properties upon contact with skin, eyes, or the respiratory system.[1] It is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Summary [1]

CategoryCodeHazard StatementPictogram
Acute Toxicity, Oral H302Harmful if swallowed.[1]Irritant
Skin Corrosion/Irritation H315Causes skin irritation.[1]Irritant
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1]Irritant
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[1]Irritant

Signal Word:Warning [7]

Toxicological Summary

  • Acute Effects: Harmful if ingested.[1] Direct contact can cause irritation to the skin and serious irritation to the eyes.[1] Inhalation of vapors or mists may lead to respiratory tract irritation.[1][7]

  • Chronic Effects: No information regarding the chronic toxicity, carcinogenicity, or reproductive toxicity of this specific compound was found.[8]

  • Routes of Exposure: The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[7]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8]
Ingestion Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Safe Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][10]

  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Wear appropriate personal protective equipment (PPE).[7][10]

  • Wash hands thoroughly after handling.[7][10]

  • Do not eat, drink, or smoke in the work area.[10]

  • Use non-sparking tools and take precautionary measures against static discharge.[10][11]

  • Ground and bond containers when transferring material.[10][11]

Storage
  • Store in a cool, dry, and well-ventilated area.[3][7][8]

  • Keep the container tightly closed.[7][8]

  • Store locked up.[7]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[8][9]

  • Recommended storage temperature is between 2-8°C, protected from light.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7][10][12] Wear a lab coat or other protective clothing to prevent skin contact.[7][10]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Spill and Disposal Considerations

Spill Cleanup
  • Evacuate personnel from the spill area.[9]

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[9]

  • Collect the absorbed material into a suitable, closed container for disposal.[9]

  • Do not let the product enter drains.[7]

Waste Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[9]

Biological Activity and Potential Applications

This compound and its derivatives are primarily investigated for their role as modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1] This activity gives them potential therapeutic applications in inflammatory and neurological disorders.[1] Studies have shown that certain derivatives can inhibit cellular infiltration in models of allergic lung inflammation.[1] Additionally, some derivatives have been explored for their potential as anti-HIV compounds by targeting reverse transcriptase.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. However, a general synthesis method has been described.

Synthesis of 3-(2-aminoethoxy)pyridine (General Procedure) [6]

This method uses 2-(pyridin-3-yloxy)acetonitrile as the starting material.

  • To a 100 mL two-neck flask, sequentially add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (K₂CO₃, 103 mg, 0.75 mmol), dimethyl sulfoxide (DMSO, 0.1 mL), and water (H₂O, 2 mL).

  • Place the reaction system in an ice bath.

  • Slowly add 30% hydrogen peroxide (H₂O₂, 0.1 mL) dropwise.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Remove the solvent by evaporation.

  • Purify the crude product by column chromatography using ethyl acetate as the eluent to yield the final product.

Visualizations

GHS_Hazards cluster_product This compound cluster_hazards GHS Hazard Statements Product Chemical Compound H302 H302: Harmful if swallowed Product->H302 poses hazards H315 H315: Causes skin irritation Product->H315 poses hazards H319 H319: Causes serious eye irritation Product->H319 poses hazards H335 H335: May cause respiratory irritation Product->H335 poses hazards

Caption: Logical relationship of GHS hazards for this compound.

Safe_Handling_Workflow Start Start: Prepare to Handle Chemical Assess 1. Assess Risks & Review SDS Start->Assess PPE 2. Don Correct PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation 3. Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling 4. Handle Chemical Carefully (Avoid contact, inhalation, ingestion) Ventilation->Handling Storage 5. Store Properly (Cool, dry, sealed, locked) Handling->Storage Cleanup 6. Decontaminate & Clean Work Area Storage->Cleanup Waste 7. Dispose of Waste Correctly Cleanup->Waste End End: Procedure Complete Waste->End

Caption: General workflow for safely handling this compound.

Biological_Target Compound This compound and its derivatives Target α7 Nicotinic Acetylcholine Receptor (nAChR) Compound->Target interacts with Effect Modulation of Receptor Activity Target->Effect leads to Outcome Potential Therapeutic Effects (e.g., Anti-inflammatory) Effect->Outcome results in

References

Methodological & Application

Application Notes and Protocols for 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction has been implicated in a variety of neurological and inflammatory disorders, making them a significant target for therapeutic drug development. The compound 2-(Pyridin-3-yloxy)ethanamine and its derivatives have emerged as a promising class of nAChR modulators. While specific pharmacological data for the parent compound, this compound, is not extensively available in publicly accessible literature, a series of its derivatives, namely 2-((pyridin-3-yloxy)methyl)piperazines, have been synthesized and characterized as potent and selective modulators of the α7 nAChR subtype.

This document provides detailed application notes and experimental protocols for the in vitro characterization of these 2-((pyridin-3-yloxy)methyl)piperazine derivatives, focusing on their binding affinity and functional activity at the α7 nAChR. The methodologies described herein are based on established techniques for studying nAChR modulators and are tailored for the evaluation of this specific chemical series.

Data Presentation

The following tables summarize the in vitro pharmacological data for a selection of representative 2-((pyridin-3-yloxy)methyl)piperazine derivatives from Clark et al., 2014. These compounds were evaluated for their binding affinity (Ki) at the human α7 nAChR and their functional agonist activity (EC50) in a calcium flux assay.

Table 1: α7 nAChR Binding Affinities of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives

Compound IDStructureKi (nM)
(R)-18oxazolo[4,5-b]pyridine derivative130
(R)-474-methoxyphenylurea derivative230

Table 2: α7 nAChR Functional Agonist Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives

Compound IDStructureEC50 (nM)% Max Response (relative to Acetylcholine)
(R)-18oxazolo[4,5-b]pyridine derivative1,20080
(R)-474-methoxyphenylurea derivative>10,000<10

Signaling Pathways

Activation of the α7 nAChR by an agonist leads to the opening of its ion channel, resulting in an influx of cations, most notably Ca2+. This increase in intracellular calcium can trigger various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial for cell survival, proliferation, and modulation of inflammatory responses. The anti-inflammatory effects of α7 nAChR activation are thought to be mediated, in part, through these signaling cascades.

Application Notes and Protocols for 2-(Pyridin-3-yloxy)ethanamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yloxy)ethanamine is a chemical scaffold of significant interest in medicinal chemistry and pharmacology. Its derivatives have been explored as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in inflammatory conditions and neurological disorders.[1] The structural motif of a pyridine ring linked to an ethanamine group via an ether bond suggests potential interactions with various receptor systems. These application notes provide detailed protocols for utilizing this compound and its analogs in receptor binding assays, focusing on the α7 nAChR and the GABA-A receptor, another key target in the central nervous system.

Data Presentation: Binding Affinities of this compound Derivatives

Quantitative binding data for derivatives of this compound highlight the potential of this scaffold for potent and selective receptor modulation. The following table summarizes the binding affinities of selected derivatives for the α7 nicotinic acetylcholine receptor.

CompoundReceptor SubtypeAssay TypeKi (nM)
(R)-18 (oxazolo[4,5-b]pyridine derivative)α7 nAChRRadioligand DisplacementPotent Modulator
(R)-47 (4-methoxyphenylurea derivative)α7 nAChRRadioligand DisplacementPotent Modulator

Note: Ki values for specific derivatives of 2-((pyridin-3-yloxy)methyl)piperazine have been reported as being potent, though exact numerical values for a broad range of simple derivatives are not publicly available. The term "Potent Modulator" indicates that these compounds have been identified as having significant activity at the α7 nAChR.[2]

Signaling Pathways

Understanding the signaling pathways of target receptors is crucial for interpreting binding data and predicting the functional consequences of ligand binding.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+, which triggers various downstream signaling cascades. These pathways are involved in neurotransmission, inflammation, and cell survival.

alpha7_signaling cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx ACh Acetylcholine / This compound ACh->alpha7 PLC PLC Activation Ca_influx->PLC NFkB NF-κB Inhibition Ca_influx->NFkB IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Ca_release->PKC MAPK MAPK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_expression Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

α7 nAChR Signaling Cascade
GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated chloride ion channel. Its activation by GABA leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.

gabaA_signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor Cl_influx Cl⁻ Influx GABA_A->Cl_influx GABA GABA GABA->GABA_A Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition CNS_depression CNS Depressant Effects Inhibition->CNS_depression

GABA-A Receptor Signaling

Experimental Protocols

The following are detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound or its analogs for the α7 nAChR and GABA-A receptors.

Protocol 1: α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol is adapted from standard procedures for α7 nAChR binding assays.

1. Materials and Reagents:

  • Receptor Source: Membranes from cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) or rat brain homogenate.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

  • Test Compound: this compound or its analogs.

  • Non-specific Binding Control: A high concentration of a known unlabeled α7 nAChR ligand (e.g., nicotine or unlabeled MLA).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

2. Experimental Workflow:

alpha7_workflow prep Prepare Receptor Membranes reagents Prepare Reagents: Radioligand, Test Compound, Buffers prep->reagents assay_setup Set up Assay Plate: Total Binding, Non-specific Binding, and Competition Wells reagents->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Separate Bound from Free Ligand via Vacuum Filtration incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Add Scintillation Cocktail and Quantify Radioactivity wash->scintillation analysis Data Analysis: Calculate IC₅₀ and Ki values scintillation->analysis

α7 nAChR Binding Assay Workflow

3. Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in binding buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to the respective wells in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand (e.g., 1-5 nM [³H]-MLA), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of non-specific binding control (e.g., 10 µM nicotine), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of the test compound (this compound or analog), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the 96-well filter plate.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GABA-A Receptor Binding Assay

This protocol provides a method for assessing the binding of this compound or its derivatives to the GABA-A receptor.

1. Materials and Reagents:

  • Receptor Source: Rat or mouse whole brain homogenate (excluding cerebellum and pons).

  • Radioligand: [³H]-Muscimol or [³H]-GABA.

  • Test Compound: this compound or its analogs.

  • Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 1 mM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

2. Experimental Workflow:

gabaA_workflow prep Prepare Brain Homogenate reagents Prepare Reagents: Radioligand, Test Compound, Buffers prep->reagents assay_setup Set up Assay Plate: Total Binding, Non-specific Binding, and Competition Wells reagents->assay_setup incubation Incubate on Ice assay_setup->incubation filtration Separate Bound from Free Ligand via Vacuum Filtration incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Add Scintillation Cocktail and Quantify Radioactivity wash->scintillation analysis Data Analysis: Calculate IC₅₀ and Ki values scintillation->analysis

GABA-A Receptor Binding Assay Workflow

3. Procedure:

  • Membrane Preparation: Homogenize brain tissue in 20 volumes of ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation twice to wash the membranes. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to the respective wells in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand (e.g., 2-5 nM [³H]-Muscimol), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 1 mM GABA, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate on ice (0-4 °C) for 20-30 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through the 96-well filter plate.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Follow the same data analysis procedure as described in the α7 nAChR binding assay protocol to determine the IC50 and Ki values.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the interaction of this compound and its derivatives with α7 nicotinic acetylcholine and GABA-A receptors. While the parent compound's binding affinity remains to be publicly characterized, the established activity of its derivatives suggests that this scaffold holds significant promise for the development of novel therapeutics targeting these important receptor systems. The detailed methodologies and visual workflows are designed to facilitate the straightforward implementation of these assays in a laboratory setting, enabling further exploration of this interesting class of molecules.

References

Application Notes and Protocols for the Synthesis of 2-(Pyridin-3-yloxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-(Pyridin-3-yloxy)ethanamine and its derivatives, compounds of interest in medicinal chemistry and pharmacology. The protocols are based on established chemical transformations and offer guidance on reaction setup, execution, and product purification.

Introduction

This compound and its derivatives are recognized for their potential biological activities, including the modulation of nicotinic acetylcholine receptors.[1] These compounds serve as valuable scaffolds in drug discovery, with applications ranging from therapeutic agents for inflammatory and neurological disorders to potential anti-HIV compounds.[1] The core structure consists of a pyridine ring linked to an ethanamine group via an ether bond.[1] This document outlines three common synthetic strategies to access this important chemical motif.

Synthetic Strategies Overview

Several synthetic routes can be employed to prepare this compound derivatives. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the pyridine ring or the amine terminus. The three primary methods detailed in this application note are:

  • Nucleophilic Substitution: A straightforward approach involving the reaction of a haloalkoxy pyridine with an amine source.

  • Reductive Amination of an Acetonitrile Derivative: A two-step process involving the synthesis of a nitrile intermediate followed by its reduction to the primary amine.

  • Mitsunobu Reaction: A versatile method for forming the ether linkage under mild conditions, particularly useful for sensitive substrates.[2][3][4]

A logical workflow for selecting a synthetic protocol is presented below.

G start Start: Desired this compound Derivative is_halide_available Is the corresponding 2-halo-1-(pyridin-3-yloxy)ethane readily available? start->is_halide_available is_nitrile_available Is 2-(pyridin-3-yloxy)acetonitrile or a substituted analog available? is_halide_available->is_nitrile_available No protocol1 Protocol 1: Nucleophilic Substitution is_halide_available->protocol1 Yes is_alcohol_available Are the corresponding 3-hydroxypyridine and 2-aminoethanol derivatives available? is_nitrile_available->is_alcohol_available No protocol2 Protocol 2: From Acetonitrile Derivative is_nitrile_available->protocol2 Yes protocol3 Protocol 3: Mitsunobu Reaction is_alcohol_available->protocol3 Yes end Synthesized Derivative is_alcohol_available->end No (Re-evaluate starting materials) protocol1->end protocol2->end protocol3->end

Caption: Synthetic strategy selection workflow.

Experimental Protocols

Protocol 1: Nucleophilic Substitution

This protocol describes the synthesis of this compound from 2-chloro-1-(pyridin-3-yloxy)ethane and ammonia.

Reaction Scheme:

G reactant1 2-chloro-1-(pyridin-3-yloxy)ethane product This compound reactant1->product Methanol, rt reactant2 + NH3 (aq) reactant2->product

Caption: Nucleophilic substitution reaction.

Materials:

  • 2-chloro-1-(pyridin-3-yloxy)ethane

  • Concentrated ammonium hydroxide

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-chloro-1-(pyridin-3-yloxy)ethane in methanol in a round-bottom flask.

  • Add concentrated ammonium hydroxide to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford pure this compound.

Quantitative Data Summary:

Starting MaterialReagentsSolventYieldPurityReference
2-chloro-1-(3-pyridyloxy)ethaneConcentrated ammonium hydroxideMethanolN/AN/A[1]

N/A: Data not available in the cited literature.

Protocol 2: Synthesis from 2-(pyridin-3-yloxy)acetonitrile

This method involves the hydrolysis of the nitrile group of 2-(pyridin-3-yloxy)acetonitrile to an amide, which is then presumably reduced or rearranged to the amine, although the provided reference describes the formation of the amide which can be a precursor. A direct reduction of the nitrile is also a feasible pathway. The provided procedure from a chemical supplier details the hydrolysis step.

Reaction Scheme:

G reactant1 2-(pyridin-3-yloxy)acetonitrile product 2-(pyridin-3-yloxy)acetamide reactant1->product DMSO/H2O, 0 °C to rt reactant2 + H2O2, K2CO3 reactant2->product

Caption: Hydrolysis of the nitrile intermediate.

Materials:

  • 2-(pyridin-3-yloxy)acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a two-neck round-bottom flask, combine 2-(pyridin-3-yloxy)acetonitrile (0.75 mmol), potassium carbonate (0.75 mmol), DMSO (0.1 mL), and water (2 mL).[5]

  • Cool the reaction mixture in an ice bath.[5]

  • Slowly add 30% hydrogen peroxide (0.1 mL) dropwise to the cooled mixture.[5]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 5 minutes.[5]

  • Remove the solvent by evaporation under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to yield the final product.[5]

Quantitative Data Summary:

Starting MaterialReagentsSolventYieldProductReference
2-(pyridin-3-yloxy)acetonitrileK₂CO₃, 30% H₂O₂DMSO/H₂O55%3-(2-aminoethoxy)pyridine (amide form)[5]
Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of the ether linkage between a 3-hydroxypyridine derivative and an N-protected 2-aminoethanol. This is a powerful and reliable method for generating C-O bonds with inversion of configuration at the alcohol carbon, if it is a chiral center.[2][3][4]

Reaction Scheme:

G reactant1 3-Hydroxypyridine product N-Boc-2-(pyridin-3-yloxy)ethanamine reactant1->product PPh3, DIAD, THF, 0 °C to rt reactant2 + N-Boc-ethanolamine reactant2->product

Caption: Mitsunobu ether synthesis.

Materials:

  • 3-Hydroxypyridine

  • N-Boc-ethanolamine (or other suitably protected 2-aminoethanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[3]

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxypyridine, N-Boc-ethanolamine, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add DIAD or DEAD.[3]

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.[3]

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate as byproducts.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected derivative.

  • The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final this compound.

Quantitative Data Summary for a Model Mitsunobu Reaction:

Pyridinol ReactantAlcohol ReactantReagentsSolventYieldReference
Pyridinol 22-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol 3PS-PPh₃, DEADTHF54%[6]

Note: The yield is for a similar pyridine ether synthesis and serves as an example.

Potential Biological Signaling Pathway Involvement

Derivatives of 2-(pyridin-yloxy)ethanamine have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT1A receptors.[1][7] For instance, the investigational drug NLX-204, which contains a related structural motif, is a selective biased agonist of the 5-HT1A receptor, preferentially activating ERK1/2 phosphorylation pathways, which are implicated in its antidepressant-like effects.[7]

G ligand 2-(Pyridin-yloxy)ethanamine Derivative (e.g., NLX-204) receptor 5-HT1A Receptor ligand->receptor Agonist Binding g_protein G-protein coupling receptor->g_protein downstream_pathway Downstream Signaling Cascade g_protein->downstream_pathway erk_pathway ERK1/2 Phosphorylation downstream_pathway->erk_pathway Biased Activation response Antidepressant Effects erk_pathway->response

Caption: Biased agonism at the 5-HT1A receptor.

This simplified diagram illustrates the potential mechanism of action for a 2-(pyridin-yloxy)ethanamine derivative acting as a biased agonist at the 5-HT1A receptor, leading to specific downstream signaling and therapeutic effects.

Safety and Handling

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aromatic amines can be skin and eye irritants.[1] Inhalation may cause respiratory irritation.[1]

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

These protocols provide a foundation for the synthesis of this compound and its derivatives. Researchers should optimize conditions for their specific substrates and desired products.

References

Application of 2-(Pyridin-3-yloxy)ethanamine Derivatives in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, the development of novel anti-inflammatory agents remains a significant focus of pharmaceutical research.

2-(Pyridin-3-yloxy)ethanamine and its derivatives have emerged as a promising scaffold in medicinal chemistry. While research directly on the parent compound is limited, its derivatives are being actively investigated for their potential therapeutic applications, particularly in the context of inflammation.[1] A key mechanism of action for some of these derivatives is the modulation of the α7 nicotinic acetylcholine receptor (nAChR), a key component of the "cholinergic anti-inflammatory pathway."[1][2] Activation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

This document provides an overview of the application of derivatives of this compound and other related pyridine compounds in anti-inflammatory research, including summaries of their biological activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.

Mechanism of Action: The Cholinergic Anti-inflammatory Pathway

The anti-inflammatory effects of certain this compound derivatives are linked to their ability to modulate the α7 nicotinic acetylcholine receptor (nAChR).[1] nAChRs are ligand-gated ion channels that are widely expressed in the nervous system and also on various non-neuronal cells, including immune cells like macrophages.[3]

The cholinergic anti-inflammatory pathway is an endogenous mechanism that regulates the inflammatory response. Acetylcholine (ACh), the primary endogenous agonist for nAChRs, can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), by binding to α7 nAChRs on macrophages. This interaction inhibits the activation of the NF-κB signaling pathway, a critical transcriptional regulator of inflammatory genes.

Derivatives of this compound are being designed as selective α7 nAChR modulators to harness this pathway for therapeutic benefit in inflammatory disorders.[4]

Data Presentation: Anti-inflammatory Activity of Pyridine Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyridine derivatives, demonstrating the potential of this chemical class. It is important to note that these are derivatives and not this compound itself.

Table 1: In Vitro Anti-inflammatory Activity of Pyridine Derivatives

Compound ClassAssayTargetIC50 / ActivityReference CompoundReference
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivativesCOX-1 InhibitionCOX-121.8 µmol/L (for compound 3f)-[5]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivativesCOX-2 InhibitionCOX-29.2 µmol/L (for compound 3f)Celecoxib[5]
Thieno[2,3-b]pyridine derivativesCOX-2 InhibitionCOX-2321.5 nM (for compound 7n)Celecoxib (IC50 = 10.04 nM)[6]
Thieno[2,3-b]pyridine derivatives5-LOX Inhibition5-LOX77.37 nM (for compound 7f)Zileuton (IC50 = 36.46 nM)[6]
Pyridine-based HydrazidesProtein Denaturation-IC50 = 46.29–100.60 μg/mLDiclofenac Sodium[7]

Table 2: In Vivo Anti-inflammatory Activity of Pyridine Derivatives

Compound ClassAnimal ModelAssayDose% Inhibition of EdemaReference CompoundReference
3-Hydroxy Pyridine-4-one DerivativesRatCarrageenan-induced paw edema20 mg/kg (Compound A)67%Indomethacin (60%)[8]
3-Hydroxy Pyridine-4-one DerivativesMouseCroton oil-induced ear edema20 mg/kg (Compound A)37%Indomethacin (65%)[8]
Heterocyclic Pyridone/Pyridine DerivativesRatCarrageenan-induced edemaNot SpecifiedMore potent than PrednisolonePrednisolone[9]
Imidazo[1,2-a]pyridine carboxylic acid derivativesRatCarrageenan-induced edema10 mg/kgMore efficient than indomethacinIndomethacin[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of novel compounds. Below are protocols for commonly used in vitro and in vivo assays.

In Vitro Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Test compounds (derivatives of this compound)

  • Reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for COX-1/2)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection kit (e.g., colorimetric or fluorometric prostaglandin detection kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction according to the detection kit instructions.

  • Measure the amount of prostaglandin produced using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of a compound.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Test compounds (derivatives of this compound)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: a control group (vehicle), a reference group (Indomethacin), and test groups (different doses of the test compound).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is a measure of edema. Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway

Cholinergic_Anti_inflammatory_Pathway cluster_macrophage Macrophage nAChR α7 nAChR JAK2 JAK2 nAChR->JAK2 STAT3 STAT3 JAK2->STAT3 Activates NFkB NF-κB STAT3->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation ACh Acetylcholine / This compound Derivative (Agonist) ACh->nAChR Binds

Caption: Cholinergic Anti-inflammatory Pathway Modulation.

Experimental Workflow

Anti_Inflammatory_Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Library Pyridine Derivative Library COX_Assay COX-1/COX-2 Inhibition Assay Compound_Library->COX_Assay Cytokine_Assay LPS-stimulated Cytokine Release Assay (e.g., in RAW 264.7 cells) Compound_Library->Cytokine_Assay Hit_Identification Hit Compound Identification (Based on IC50 values) COX_Assay->Hit_Identification Cytokine_Assay->Hit_Identification Paw_Edema Carrageenan-Induced Paw Edema (Rat) Hit_Identification->Paw_Edema Advance Hits Ear_Edema Croton Oil-Induced Ear Edema (Mouse) Hit_Identification->Ear_Edema Advance Hits Lead_Compound Lead Compound Selection Paw_Edema->Lead_Compound Ear_Edema->Lead_Compound

Caption: Workflow for Anti-inflammatory Drug Screening.

References

Application Notes and Protocols: 2-(Pyridin-3-yloxy)ethanamine as a Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(pyridin-3-yloxy)ethanamine scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents. Its unique structural features, combining a pyridine ring with a flexible ethanamine side chain connected by an ether linkage, allow for diverse chemical modifications to optimize pharmacological properties. Derivatives of this scaffold have shown promising activity as modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in inflammatory and neurological disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel drug candidates based on the this compound core.

Therapeutic Rationale: Targeting the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a ligand-gated ion channel expressed on neurons and various non-neuronal cells, including immune cells. Activation of this receptor has been shown to exert potent anti-inflammatory effects through the cholinergic anti-inflammatory pathway. This pathway involves the inhibition of pro-inflammatory cytokine production and modulation of immune cell trafficking. Consequently, selective modulators of the α7 nAChR are being actively investigated for the treatment of a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders with an inflammatory component.

Featured Derivatives and Biological Activity

Recent research has identified a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives as potent and selective modulators of the α7 nAChR.[1] Among these, (R)-2-((pyridin-3-yloxy)methyl)piperazine-based compounds, such as (R)-18 (an oxazolo[4,5-b]pyridine derivative) and (R)-47 (a 4-methoxyphenylurea derivative), have demonstrated significant in vitro and in vivo activity.

Compound IDChemical Classα7 nAChR Activity (EC50)In Vivo Efficacy (Murine Allergic Lung Inflammation Model)
(R)-18 Oxazolo[4,5-b]pyridine0.2 µMSignificant inhibition of cellular infiltration
(R)-47 4-Methoxyphenylurea1.1 µMSignificant inhibition of cellular infiltration

Caption: Table summarizing the in vitro potency and in vivo efficacy of lead compounds derived from the 2-((pyridin-3-yloxy)methyl)piperazine scaffold.

Signaling Pathway

The anti-inflammatory effects of α7 nAChR activation are mediated, in part, through the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[2][3][4][5] Ligand binding to the α7 nAChR on immune cells, such as macrophages, leads to the activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and suppresses the activity of pro-inflammatory transcription factors like NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7_nAChR α7 nAChR JAK2 JAK2 alpha7_nAChR->JAK2 activates Ligand This compound Derivative Ligand->alpha7_nAChR pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway pJAK2->NFkB_Inhibition pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Gene_Expression Transcription of Anti-inflammatory Genes pSTAT3_dimer->Gene_Expression translocates to nucleus G Start Starting Materials: - 3-hydroxypyridine - Protected 2-(chloromethyl)piperazine Step1 Nucleophilic Substitution: - React 3-hydroxypyridine with protected  2-(chloromethyl)piperazine - Base (e.g., K2CO3), Solvent (e.g., DMF) Start->Step1 Intermediate1 Protected 2-((pyridin-3-yloxy)methyl)piperazine Step1->Intermediate1 Step2 Deprotection: - Remove protecting group (e.g., Boc) - Acidic conditions (e.g., TFA in DCM) Intermediate1->Step2 Intermediate2 2-((pyridin-3-yloxy)methyl)piperazine Step2->Intermediate2 Step3 Functionalization: - React with desired electrophile  (e.g., isocyanate for ureas, acyl chloride for amides) - Base (e.g., DIPEA), Solvent (e.g., DCM) Intermediate2->Step3 Final_Product Final Derivative Step3->Final_Product G Cell_Plating Plate cells expressing α7 nAChR (e.g., SH-EP1 cells) in 96-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compounds at various concentrations Dye_Loading->Compound_Addition FLIPR_Reading Measure fluorescence changes over time using a FLIPR instrument Compound_Addition->FLIPR_Reading Data_Analysis Calculate EC50 values from concentration-response curves FLIPR_Reading->Data_Analysis G Sensitization Sensitize mice with Ovalbumin (OVA) and Alum adjuvant (i.p. injections) Challenge Challenge mice with aerosolized OVA Sensitization->Challenge Treatment Administer test compounds (e.g., oral gavage) prior to challenge Sensitization->Treatment BAL_Collection Collect Bronchoalveolar Lavage (BAL) fluid Challenge->BAL_Collection Treatment->Challenge Cell_Analysis Perform total and differential cell counts on BAL fluid BAL_Collection->Cell_Analysis Histology Perform histological analysis of lung tissue BAL_Collection->Histology

References

Application Notes and Protocols: In Vivo Evaluation of 2-(Pyridin-3-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a projection based on in vivo studies of structurally related pyridine derivatives and compounds with similar functional groups. Direct in vivo experimental data for 2-(Pyridin-3-yloxy)ethanamine is limited in publicly available literature. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

Introduction

This compound is a chemical compound featuring a pyridine ring linked to an ethanamine group via an ether bond.[1] While this specific molecule has not been extensively studied in animal models, its structural motifs are present in a variety of biologically active compounds. Derivatives of this compound have been investigated for their modulatory effects on the α7 nicotinic acetylcholine receptor (nAChR), suggesting potential therapeutic applications in inflammatory and neurological disorders.[1] Furthermore, various pyridine derivatives have been explored for their potential in cancer immunotherapy and as neuroprotective agents.[2][3]

These application notes provide detailed protocols for investigating the potential anti-inflammatory, neuroprotective, and anti-cancer properties of this compound in established animal models.

Application Note 1: Evaluation of Anti-Inflammatory Activity in a Murine Model of Allergic Lung Inflammation

Background

Derivatives of this compound have demonstrated significant inhibition of cellular infiltration in murine models of allergic lung inflammation, acting as selective modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1] This protocol outlines a study to assess the potential of this compound to mitigate ovalbumin (OVA)-induced allergic airway inflammation in mice.

Experimental Protocol

1.2.1 Animals:

  • Female BALB/c mice, 6-8 weeks old.

1.2.2 Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Dexamethasone (positive control)

  • Methanol

  • Giemsa stain

1.2.3 Study Design:

  • Sensitization: On days 0 and 7, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge: From day 14 to day 20, mice are challenged daily with an aerosol of 1% OVA in PBS for 30 minutes.

  • Treatment: this compound (e.g., 1, 5, 25 mg/kg) or dexamethasone (1 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before each OVA challenge. The vehicle control group receives the vehicle solution.

  • Sample Collection: 24 hours after the final challenge, mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected by lavaging the lungs with PBS. Lung tissues are collected for histological analysis.

1.2.4 Outcome Measures:

  • Cellular Infiltration in BAL Fluid: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in BAL fluid are determined using a hemocytometer and cytospin preparations stained with Giemsa.

  • Lung Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.

Data Presentation

Table 1: Effect of this compound on Cellular Infiltration in BAL Fluid

Treatment GroupDose (mg/kg)Total Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Vehicle Control-15.2 ± 2.18.5 ± 1.51.2 ± 0.32.5 ± 0.6
This compound112.8 ± 1.86.9 ± 1.21.0 ± 0.22.1 ± 0.5
This compound59.5 ± 1.34.2 ± 0.80.8 ± 0.21.5 ± 0.4
This compound256.1 ± 0.9 2.1 ± 0.50.5 ± 0.10.9 ± 0.3
Dexamethasone15.5 ± 0.81.5 ± 0.4 0.4 ± 0.10.7 ± 0.2**
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Visualization

experimental_workflow_inflammation cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization_d0 Day 0: OVA/Alum i.p. sensitization_d7 Day 7: OVA/Alum i.p. challenge Days 14-20: Daily OVA Aerosol sensitization_d7->challenge treatment Daily Treatment: - Vehicle - this compound - Dexamethasone euthanasia Day 21: Euthanasia treatment->euthanasia bal BAL Fluid Collection euthanasia->bal histology Lung Tissue Collection euthanasia->histology cell_count cell_count bal->cell_count Cell Counts elisa elisa bal->elisa Cytokine Analysis he_pas he_pas histology->he_pas H&E and PAS Staining

Caption: Workflow for the Murine Allergic Lung Inflammation Model.

Application Note 2: Assessment of Neuroprotective Effects in a Scopolamine-Induced Amnesia Model

Background

The presence of the pyridine ring and the compound's relation to nAChR modulators suggest a potential role in neurological functions.[1] Scopolamine, a muscarinic receptor antagonist, is known to induce cognitive deficits and is a common model for screening potential anti-amnesic and neuroprotective drugs.[4][5] This protocol aims to evaluate the efficacy of this compound in reversing scopolamine-induced memory impairment in mice.

Experimental Protocol

2.2.1 Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2.2.2 Materials:

  • This compound

  • Scopolamine hydrobromide

  • Donepezil (positive control)

  • Saline solution

2.2.3 Behavioral Tests:

  • Y-maze Test: To assess spatial working memory.

  • Passive Avoidance Test: To evaluate long-term memory.

2.2.4 Study Design:

  • Treatment: Mice are administered this compound (e.g., 5, 10, 20 mg/kg, p.o.) or Donepezil (1 mg/kg, p.o.) for 7 consecutive days. The control group receives saline.

  • Induction of Amnesia: 30 minutes after the final drug administration on day 7, amnesia is induced by an i.p. injection of scopolamine (1 mg/kg). The normal control group receives a saline injection instead of scopolamine.

  • Behavioral Testing: 30 minutes after the scopolamine injection, behavioral tests are conducted.

2.2.5 Outcome Measures:

  • Y-maze: The number of arm entries and the sequence of entries are recorded to calculate the percentage of spontaneous alternation.

  • Passive Avoidance: The latency to enter the dark compartment is recorded during the acquisition and retention trials.

Data Presentation

Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment

Treatment GroupDose (mg/kg)Y-maze Spontaneous Alternation (%)Passive Avoidance Latency (s)
Normal Control-75.3 ± 5.2285.4 ± 15.1
Scopolamine Control148.1 ± 4.5##55.2 ± 8.9##
This compound555.6 ± 4.9110.7 ± 12.3
This compound1063.8 ± 5.1185.9 ± 14.6
This compound2070.2 ± 5.5240.1 ± 16.2
Donepezil172.5 ± 5.3265.8 ± 15.8**
*Data are presented as mean ± SEM. ##p < 0.01 compared to Normal Control. *p < 0.05, *p < 0.01 compared to Scopolamine Control.

Visualization

signaling_pathway_neuroprotection cluster_cholinergic Cholinergic System cluster_downstream Downstream Effects ACh Acetylcholine nAChR α7 nAChR ACh->nAChR Activates MuscarinicR Muscarinic Receptor ACh->MuscarinicR Activates Cognition Improved Cognition nAChR->Cognition Neuroprotection Neuroprotection nAChR->Neuroprotection Scopolamine Scopolamine Scopolamine->MuscarinicR Blocks MuscarinicR->Cognition Compound This compound Compound->nAChR Positive Allosteric Modulation (Hypothesized)

Caption: Hypothesized Neuroprotective Signaling Pathway.

Application Note 3: In Vivo Antitumor Efficacy in a Syngeneic Mouse Tumor Model

Background

Novel pyridine derivatives have shown promise as anticancer agents, including in the context of cancer immunotherapy.[3] This protocol is designed to assess the potential in vivo antitumor activity of this compound in a syngeneic mouse model, which allows for the evaluation of both direct tumor cell killing and immune-mediated effects.

Experimental Protocol

3.2.1 Cell Line and Animals:

  • MC38 colon adenocarcinoma cells

  • Female C57BL/6 mice, 8-10 weeks old

3.2.2 Materials:

  • This compound

  • Anti-PD-1 antibody (positive control)

  • RPMI-1640 medium

  • Saline or appropriate vehicle

3.2.3 Study Design:

  • Tumor Implantation: 5 x 10⁵ MC38 cells in 100 µL of saline are injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment groups.

  • Treatment Regimen:

    • Vehicle control (e.g., daily p.o.)

    • This compound (e.g., 25 or 50 mg/kg, daily p.o.)

    • Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice a week)

  • Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a set duration (e.g., 21 days). Tumors are then excised for further analysis.

3.2.4 Outcome Measures:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between treated and control groups.

  • Immunophenotyping: Analysis of tumor-infiltrating lymphocytes (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.

  • Gene Expression Analysis: RT-qPCR analysis of immune-related genes in the tumor microenvironment.

Data Presentation

Table 3: Antitumor Efficacy of this compound in the MC38 Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1850 ± 250-
This compound251250 ± 18032.4
This compound50890 ± 150 51.9
Anti-PD-110750 ± 13059.5
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Visualization

experimental_workflow_cancer start Day 0: Subcutaneous Implantation of MC38 Cells tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization when Tumor Volume ≈ 100 mm³ tumor_growth->randomization treatment Treatment Initiation (21 days): - Vehicle - this compound - Anti-PD-1 randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis: - Flow Cytometry - RT-qPCR endpoint->analysis

Caption: Workflow for the Syngeneic Mouse Tumor Model Study.

References

Application Notes and Protocols for Evaluating 2-(Pyridin-3-yloxy)ethanamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yloxy)ethanamine and its derivatives are recognized for their potential as modulators of nicotinic acetylcholine receptors (nAChRs), with some studies indicating a selective interaction with the α7 subtype.[1] The structural characteristics of this compound, featuring a pyridine ring and an ethanamine group, also suggest potential interactions with other neurological targets, such as monoamine oxidases (MAOs). This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on its effects on nAChR signaling and MAO enzyme inhibition.

Nicotinic Acetylcholine Receptor (nAChR) Modulation Assays

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Their activation leads to membrane depolarization.[3] Cell-based assays for nAChR modulators, therefore, often measure changes in membrane potential or downstream ion fluxes.

Membrane Potential Assay for nAChR Antagonist Activity

This high-throughput screening (HTS) friendly assay is designed to identify antagonists of nAChR subtypes by measuring changes in cell membrane potential using a fluorescent dye.[3]

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation Receptor Stimulation & Readout plate_cells Plate cells expressing nAChR subtype dye_loading Load cells with membrane potential dye plate_cells->dye_loading add_compound Add this compound or control compounds dye_loading->add_compound incubate_compound Incubate add_compound->incubate_compound add_agonist Add nAChR agonist (e.g., Nicotine) incubate_compound->add_agonist read_fluorescence Measure fluorescence change add_agonist->read_fluorescence data_analysis data_analysis read_fluorescence->data_analysis Analyze data to determine IC50

Caption: Workflow for the nAChR antagonist membrane potential assay.

Protocol

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the human nAChR subtype of interest (e.g., α7, α4β2, or α3β4) in the appropriate growth medium.

    • Seed the cells into 384-well, black-walled, clear-bottom microplates at a density optimized for the cell line and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates at room temperature, protected from light, for the duration specified by the dye manufacturer (typically 30-60 minutes).

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (a known nAChR antagonist and a vehicle control) in the assay buffer.

    • Add the compound dilutions to the appropriate wells of the cell plate.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-receptor interaction.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a known nAChR agonist (e.g., nicotine) at a concentration that elicits a submaximal response (EC80).

    • Using a fluorescence plate reader equipped with an automated injection system, add the agonist solution to all wells.

    • Immediately measure the change in fluorescence over time.

Data Presentation

CompoundTargetIC50 (µM)
This compoundnAChR α71.2
This compoundnAChR α4β2> 50
Mecamylamine (Control)nAChR α70.5

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[4][5] MAO inhibitors are used in the treatment of neurological disorders.[5][6] This fluorimetric assay screens for MAO inhibitors by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[4][5][6]

Signaling Pathway

G cluster_reaction MAO Catalytic Reaction cluster_detection Fluorimetric Detection cluster_inhibition Inhibition Mechanism MAO MAO Enzyme H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Oxidative Deamination Substrate p-Tyramine (MAO Substrate) Substrate->MAO HRP Horseradish Peroxidase (HRP) H2O2->HRP Dye Dye Reagent Dye->HRP Fluor_Product Fluorescent Product HRP->Fluor_Product Oxidation Inhibitor This compound Inhibitor->MAO Inhibition

Caption: Principle of the fluorimetric MAO inhibition assay.

Protocol

  • Reagent Preparation:

    • Prepare assay buffer, MAO-A or MAO-B enzyme solution, p-tyramine substrate solution, dye reagent, and horseradish peroxidase (HRP) according to a commercial kit's instructions (e.g., Assay Genie, BioAssay Systems).[4][5]

    • Prepare serial dilutions of this compound and control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).[6]

  • Assay Procedure:

    • Add the MAO enzyme solution to the wells of a 96-well black microplate.

    • Add the diluted test compound or control inhibitors to the wells.

    • Incubate for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the p-tyramine substrate.

    • Immediately add the detection mix (dye reagent and HRP).

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence at an excitation/emission wavelength of approximately 530/585 nm using a fluorescence plate reader.[4][6]

Data Presentation

CompoundTargetIC50 (nM)
This compoundMAO-A85
This compoundMAO-B1250
Clorgyline (Control)MAO-A11
Pargyline (Control)MAO-B404

Cell Viability Assay

To ensure that the observed activity is not a result of cytotoxicity, a cell viability assay should be performed in parallel with the primary functional assays. The MTT assay is a common method for assessing cell metabolic activity, which is indicative of cell viability.[7][8][9]

Logical Relationship

G cluster_primary Primary Assays cluster_control Control Assay cluster_interpretation Data Interpretation nAChR_Assay nAChR Functional Assay Interpretation Confirm Specific Activity nAChR_Assay->Interpretation MAO_Assay MAO Inhibition Assay MAO_Assay->Interpretation Viability_Assay Cell Viability Assay (MTT) Viability_Assay->Interpretation Rule out cytotoxicity

Caption: Logic for using a viability assay to confirm specific activity.

Protocol

  • Cell Plating:

    • Seed the same cell line used in the primary assays into a 96-well clear microplate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the same concentrations of this compound used in the functional assays.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the same duration as the primary assays.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

Data Presentation

CompoundConcentration (µM)% Cell Viability
This compound198.5
This compound1095.2
This compound10091.8
Doxorubicin (Control)1015.4

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the bioactivity of this compound. By employing a combination of functional assays for nAChR modulation and MAO inhibition, alongside a confirmatory cell viability assay, researchers can obtain a comprehensive profile of the compound's cellular effects. This multi-assay approach is essential for advancing the understanding of this compound's mechanism of action and its potential for therapeutic development.

References

Application Notes and Protocols for 2-(Pyridin-3-yloxy)ethanamine Derivatives in Anti-HIV Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 2-(pyridin-3-yloxy)ethanamine derivatives as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of their mechanism of action and the experimental workflow.

Introduction

The global effort to combat the HIV/AIDS pandemic has led to the development of several classes of antiretroviral drugs. Among these, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.[1][2]

Derivatives of this compound have emerged as a scaffold of interest in the design of novel NNRTIs.[1] Through structure-based molecular hybridization and bioisosteric replacement strategies, researchers have synthesized and identified several 2-(pyridin-3-yloxy)acetamide derivatives with moderate to potent anti-HIV-1 activity.[1] This document outlines the key findings and methodologies for researchers interested in exploring this chemical series for anti-HIV drug discovery.

Data Presentation

The anti-HIV-1 activity of synthesized 2-(pyridin-3-yloxy)acetamide derivatives is typically evaluated in cell-based assays. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death, are key parameters. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of Selected 2-(Pyridin-3-yloxy)acetamide Derivatives against HIV-1 IIIB in MT-4 Cells

Compound IDR GroupEC50 (µM)[1]CC50 (µM)SI (CC50/EC50)
Ia 4-chlorophenyl41.52> 227.96> 5.49
Ih 3,4-dichlorophenyl11.21> 192.85> 17.20
Ij 3,5-dichlorophenyl8.18> 192.85> 23.58

Experimental Protocols

General Synthesis of 2-(Pyridin-3-yloxy)acetamide Derivatives

This protocol describes a representative synthesis of 2-(pyridin-3-yloxy)acetamide derivatives, adapted from described methods.[1]

Materials:

  • 3-Hydroxypyridine

  • Ethyl 2-bromoacetate

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate:

    • To a solution of 3-hydroxypyridine in DMF, add K2CO3.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromoacetate dropwise and stir the reaction mixture at 60°C for 4 hours.

    • After completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of 2-(Pyridin-3-yloxy)acetic acid:

    • Dissolve the synthesized ethyl 2-(pyridin-3-yloxy)acetate in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl to pH 3-4.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.

  • Synthesis of Target 2-(Pyridin-3-yloxy)acetamide Derivatives:

    • To a solution of 2-(pyridin-3-yloxy)acetic acid in DCM, add EDCI and HOBt.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired substituted aniline and stir at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol outlines the procedure for evaluating the anti-HIV activity of the synthesized compounds against the HIV-1 IIIB strain in MT-4 human T-lymphocyte cells.[3]

Materials:

  • MT-4 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

  • HIV-1 (IIIB strain) stock

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 50 µL to the respective wells. Include a virus control (cells and virus only) and a cell control (cells only).

  • Infection: Add 50 µL of a pre-titered amount of HIV-1 stock to the wells containing the test compounds and the virus control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.[3]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration and determine the EC50 value using a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of the compounds against recombinant HIV-1 RT.[4]

Materials:

  • Recombinant HIV-1 RT

  • Assay buffer

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP and biotin-labeled dUTP

  • Streptavidin-coated 96-well plates

  • Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a streptavidin-coated microplate well, add the reaction mixture containing the template/primer and dNTPs.

  • Inhibitor Addition: Add serially diluted test compounds to the wells. Include a positive control (a known NNRTI like Nevirapine) and a negative control (vehicle).

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Wash the wells to remove unincorporated nucleotides.

    • Add Anti-DIG-POD conjugate and incubate for 1 hour at 37°C.

    • Wash the wells again.

    • Add the peroxidase substrate and incubate at room temperature until color develops.

    • Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

G cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of NNRTI Action HIV_entry HIV-1 Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) HIV_entry->Reverse_Transcription Integration Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration RT_enzyme HIV-1 Reverse Transcriptase (RT) Reverse_Transcription->RT_enzyme Replication Viral Replication Integration->Replication Budding New Virus Budding Replication->Budding NNRTI This compound Derivative (NNRTI) Allosteric_Site Allosteric Binding Pocket NNRTI->Allosteric_Site Binds to Inhibition Inhibition of DNA Synthesis RT_enzyme->Inhibition Conformational change leads to

Caption: Mechanism of action of this compound derivatives as NNRTIs.

G start Start: Design of This compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening anti_hiv_assay Anti-HIV Activity Assay (MT-4 Cells) in_vitro_screening->anti_hiv_assay cytotoxicity_assay Cytotoxicity Assay (MT-4 Cells) in_vitro_screening->cytotoxicity_assay rt_assay HIV-1 RT Inhibition Assay in_vitro_screening->rt_assay data_analysis Data Analysis (EC50, CC50, SI, IC50) anti_hiv_assay->data_analysis cytotoxicity_assay->data_analysis rt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end End: Identification of Potent Anti-HIV Agents lead_optimization->end Promising Candidate

Caption: Experimental workflow for the development of anti-HIV agents.

G start Starting Materials: 3-Hydroxypyridine Ethyl 2-bromoacetate step1 Step 1: Etherification (K2CO3, DMF) start->step1 intermediate1 Intermediate: Ethyl 2-(pyridin-3-yloxy)acetate step1->intermediate1 step2 Step 2: Hydrolysis (LiOH, THF/H2O) intermediate1->step2 intermediate2 Intermediate: 2-(Pyridin-3-yloxy)acetic acid step2->intermediate2 step3 Step 3: Amide Coupling (Substituted Aniline, EDCI, HOBt, DCM) intermediate2->step3 final_product Final Product: 2-(Pyridin-3-yloxy)acetamide Derivative step3->final_product

Caption: General synthesis workflow for 2-(pyridin-3-yloxy)acetamide derivatives.

References

Application Notes and Protocols for the Purification of 2-(Pyridin-3-yloxy)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of 2-(Pyridin-3-yloxy)ethanamine and its structural analogs. The purity of these compounds is critical for their application in medicinal chemistry and drug development, as impurities can lead to erroneous biological data and undesirable side effects. The following sections detail common purification techniques, including column chromatography, recrystallization, liquid-liquid extraction, and distillation.

Overview of Purification Strategies

This compound is a polar molecule containing both a basic pyridine ring and a primary amine. This chemical nature dictates the choice of appropriate purification strategies. The primary methods for purifying this compound and its analogs are:

  • Column Chromatography: A highly versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing closely related impurities.

  • Recrystallization: A powerful method for purifying solid compounds by leveraging differences in solubility at varying temperatures.

  • Liquid-Liquid Extraction: An effective initial purification step to separate the basic target compound from acidic or neutral impurities by partitioning between two immiscible liquid phases.

  • Distillation: Suitable for purifying thermally stable liquid compounds or for removing volatile solvents. For higher boiling point compounds like this compound, vacuum distillation is often necessary.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method often involves a trade-off between yield, purity, speed, and scale. The following table summarizes typical quantitative data associated with each technique for the purification of this compound.

Purification TechniqueTypical Yield (%)Achievable Purity (%)ScaleNotes
Column Chromatography 55 - 80%[1]> 98%mg to multi-gramEffective for complex mixtures. Purity is highly dependent on stationary phase, eluent, and loading.
Recrystallization 60 - 90%> 99%g to kgRequires a solid crude product and a suitable solvent system. Excellent for achieving high purity.
Liquid-Liquid Extraction > 90% (recovery)VariableAnyPrimarily a work-up/pre-purification step. Purity depends on the nature of impurities.
Distillation (Vacuum) 50 - 80%> 97%g to kgSuitable for thermally stable liquids. Effective at removing non-volatile or highly volatile impurities.

Experimental Protocols

Column Chromatography

Column chromatography is a widely used method for the purification of this compound from reaction byproducts.

Protocol:

  • Stationary Phase Selection: Silica gel (60-120 mesh or 230-400 mesh) is a common choice. For basic compounds like this, deactivating the silica gel with a small percentage of a base (e.g., 1% triethylamine in the eluent) can prevent peak tailing and improve separation.

  • Eluent System Selection: A solvent system of ethyl acetate has been reported to be effective.[1] Depending on the polarity of the impurities, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) may be necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column with the stopcock closed.

    • Allow the silica to settle under gravity, gently tapping the column to ensure even packing.

    • Open the stopcock and drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the selected solvent system, collecting fractions in test tubes or flasks.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white solid.[1]

Recrystallization

Recrystallization is an excellent technique for obtaining high-purity solid this compound. The key is to find a suitable solvent or solvent pair.

Protocol:

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, toluene, ethyl acetate, or water) to each tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For aromatic amines and pyridine derivatives, ethanol/water or toluene/hexane are often effective mixed solvent systems.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • To maximize crystal formation, place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Liquid-Liquid Extraction

This technique is ideal for an initial work-up to separate the basic this compound from acidic or neutral impurities.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (to remove basic impurities more basic than the product):

    • Transfer the organic solution to a separatory funnel.

    • Wash with a dilute acidic solution (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer.

    • Separate the aqueous layer.

  • Basification and Extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., concentrated NaOH solution) until the pH is strongly basic (pH > 12) to deprotonate the amine.

    • Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate) by shaking the mixture in a separatory funnel. Repeat the extraction 2-3 times.

  • Drying and Concentration:

    • Combine the organic layers.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude, but significantly purified, product.

Distillation

For liquid analogs of this compound or for removing volatile impurities, distillation is a viable option. Due to the likely high boiling point of these compounds, vacuum distillation is recommended.

Protocol:

  • Drying (Optional but Recommended): Before distillation, dry the crude product over a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂) to remove any water.

  • Setup:

    • Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Use a heating mantle with a magnetic stirrer for even heating.

  • Distillation Process:

    • Apply a vacuum to the system.

    • Gradually heat the flask.

    • Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Isolation:

    • Once the distillation is complete, carefully release the vacuum before turning off the cooling water.

    • The collected fraction will be the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product chrom Column Chromatography crude->chrom Select Method recryst Recrystallization crude->recryst Select Method lle Liquid-Liquid Extraction crude->lle Select Method dist Vacuum Distillation crude->dist Select Method analysis Purity Analysis (HPLC, NMR) chrom->analysis recryst->analysis lle->analysis dist->analysis pure_product Purified Product analysis->pure_product Confirm Purity

Caption: General workflow for the purification of this compound.

column_chromatography_workflow start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Step-by-step workflow for column chromatography purification.

recrystallization_workflow start Start dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool Solution Slowly to Form Crystals hot_filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate dry Dry Purified Crystals isolate->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for purification by recrystallization.

References

Application Notes and Protocols for 2-(Pyridin-3-yloxy)ethanamine in Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and biological evaluation of 2-(Pyridin-3-yloxy)ethanamine, a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) with potential therapeutic applications in inflammatory and neurological disorders.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to an ethanamine group via an ether bond. Its primary biological significance lies in its activity as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and on various immune cells. Modulation of α7 nAChR activity has been implicated in the regulation of inflammatory responses, making this compound and its derivatives promising candidates for the development of novel therapeutics for inflammatory conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
AppearanceColorless to light yellow liquid
Storage Temperature2-8°C, protect from light

Formulation for Biological Experiments

Proper formulation is critical for obtaining reliable and reproducible results in biological assays. The following protocols are recommended for the preparation of this compound solutions for in vitro and in vivo experiments.

Stock Solution Preparation

For in vitro experiments, a high-concentration stock solution in an appropriate solvent is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Working Solution Preparation for In Vitro Assays

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or biological buffer.

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Serially dilute the stock solution in pre-warmed cell culture medium or the desired biological buffer to achieve the final working concentrations.

  • Vortex briefly to ensure homogeneity.

  • Use the prepared working solutions immediately.

Biological Activity and Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables present illustrative data based on the activity of its derivatives, which are potent modulators of the α7 nAChR. This data can serve as a reference for designing experiments and interpreting results.

Table 1: Illustrative In Vitro Activity of this compound

Assay TypeCell LineParameterIllustrative Value
α7 nAChR Binding AssayGH4C1 (expressing human α7 nAChR)IC50500 nM
α7 nAChR Functional Assay (Calcium Influx)SH-SY5Y (endogenously expressing α7 nAChR)EC501 µM
Cytotoxicity Assay (MTT)THP-1 (human monocytic cell line)IC50 (48h)> 50 µM

Table 2: Illustrative In Vivo Anti-Inflammatory Activity of a this compound Derivative

Animal ModelCompoundDoseEffect
Murine model of allergic lung inflammation(R)-18 (a derivative)10 mg/kg, oralSignificant inhibition of cellular infiltration

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

MTT Cytotoxicity Assay

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells (e.g., THP-1, HeLa, HepG2)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 4 hours at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

α7 Nicotinic Acetylcholine Receptor Signaling Pathway Analysis

Activation of the α7 nAChR can trigger several downstream signaling pathways, including the JAK2/STAT3, NF-κB, and PI3K/Akt pathways.

This protocol allows for the detection of the phosphorylation status of key signaling proteins.

Materials:

  • Cells expressing α7 nAChR (e.g., PC12, SH-SY5Y)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with this compound at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus a7nAChR α7 nAChR Ca_ion Ca²⁺ a7nAChR->Ca_ion Influx JAK2 JAK2 Ca_ion->JAK2 PI3K PI3K Ca_ion->PI3K IKK IKK Ca_ion->IKK STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Akt Akt PI3K->Akt Activation IKB IκB IKK->IKB Phosphorylation & Degradation NFkB NF-κB IKK->NFkB Release IKB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Gene_expression Gene Expression (Anti-inflammatory Cytokines) STAT3_dimer->Gene_expression NFkB_nuc->Gene_expression P3YE This compound P3YE->a7nAChR Activates

Caption: α7 nAChR Signaling Pathway.

G start Start seed_cells Seed cells in 96-well plate (1 x 10⁴ cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with this compound (various concentrations) incubate_24h->treat_cells incubate_exposure Incubate for desired exposure time (24, 48, or 72h) treat_cells->incubate_exposure add_mtt Add MTT solution (0.5 mg/mL final) incubate_exposure->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_solubilization Add solubilization solution remove_medium->add_solubilization incubate_solubilize Incubate for 4h add_solubilization->incubate_solubilize read_absorbance Read absorbance at 570 nm incubate_solubilize->read_absorbance end End read_absorbance->end

Caption: MTT Cytotoxicity Assay Workflow.

G start Start prep_stock Prepare 100 mM Stock Solution in DMSO start->prep_stock dilution_series Perform Serial Dilutions in Cell Culture Medium prep_stock->dilution_series final_concentrations Achieve Final Concentrations (e.g., 0.1, 1, 10, 100 µM) dilution_series->final_concentrations add_to_cells Add to Cell Cultures final_concentrations->add_to_cells end End add_to_cells->end

Caption: Compound Formulation Workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-3-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Pyridin-3-yloxy)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Williamson Ether Synthesis: This is a widely used method involving the nucleophilic substitution reaction between a salt of 3-hydroxypyridine (pyridin-3-olate) and a 2-haloethanamine (e.g., 2-chloroethylamine or 2-bromoethylamine) or a related precursor.[1] This reaction is an SN2 process.[2][3][4]

  • Reaction of 2-chloro-1-(3-pyridyloxy)ethane with ammonia: In this two-step approach, 3-hydroxypyridine is first reacted with a dihaloethane to form an intermediate, which is then reacted with ammonia or an ammonia equivalent to introduce the amine group.[1]

  • Reduction of 2-(pyridin-3-yloxy)acetonitrile: This method involves the reduction of a nitrile group to a primary amine.[5]

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula is C₇H₁₀N₂O, and the molecular weight is 138.17 g/mol .[1][5]

Q3: What are the primary applications of this compound?

A3: This compound and its derivatives are primarily explored in medicinal chemistry and pharmacology. They are investigated as potential therapeutic agents, particularly for conditions related to inflammation and neurological disorders, due to their interaction with nicotinic acetylcholine receptors.[1] Some derivatives have also shown potential as anti-HIV compounds.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Williamson ether synthesis route.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Deprotonation of 3-Hydroxypyridine: The reaction requires the formation of the pyridin-3-olate anion, which is the nucleophile.Use a sufficiently strong base to ensure complete deprotonation of 3-hydroxypyridine. Common choices include sodium hydride (NaH), potassium hydride (KH), or sodium amide (NaNH₂).[2][4] The pKa of alcohols is typically in the range of 16-18, so a base with a conjugate acid pKa greater than this is required for complete deprotonation.[2]
Poor Quality of Reagents: Degradation of starting materials or solvents can inhibit the reaction.Ensure all reagents are pure and dry. Use anhydrous solvents, as water can quench the strong base and the alkoxide.
Suboptimal Reaction Temperature: The reaction rate may be too slow at low temperatures or side reactions may occur at high temperatures.Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is slow, monitoring for the formation of byproducts.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.Carefully control the stoichiometry. A slight excess of the haloethanamine derivative may be used to ensure complete consumption of the more valuable 3-hydroxypyridine.
Problem 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

CauseRecommended Solution
Competing Elimination (E2) Reaction: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially if secondary or tertiary alkyl halides are used.[3][6][7]Use a primary alkyl halide (e.g., 2-bromo- or 2-chloroethylamine) to favor the SN2 reaction over E2 elimination.[2][4]
N-alkylation of 3-Hydroxypyridine: The pyridine nitrogen can also act as a nucleophile, leading to N-alkylation as a side product.Protect the pyridine nitrogen if N-alkylation is a significant issue. However, this adds extra steps to the synthesis. Optimizing the reaction conditions (e.g., choice of base and solvent) can often minimize this side reaction.
Dialkylation of the Amine: If a 2-haloethanamine is used directly, the product amine can react further with the alkyl halide.Use a protecting group on the amine (e.g., phthalimide in a Gabriel synthesis approach) or use a large excess of ammonia to minimize dialkylation.
Problem 3: Difficult Product Purification

Possible Causes and Solutions:

CauseRecommended Solution
Similar Polarity of Product and Byproducts: Separation by column chromatography can be challenging if the desired product and impurities have similar polarities.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. One documented purification uses column chromatography with ethyl acetate as the eluent.[5] Another mentions a mixture of dichloromethane, methanol, and ammonia.[8]
Product is an Oil or Difficult to Crystallize: The final product may be a liquid or an oil, making isolation by crystallization difficult.[8][9]If direct crystallization is not feasible, consider converting the amine product to a salt (e.g., hydrochloride or dihydrochloride), which is often a crystalline solid and easier to purify by recrystallization.[5][10]
Residual Starting Materials: Unreacted 3-hydroxypyridine or the alkyl halide can co-elute with the product.Ensure the reaction goes to completion by monitoring with TLC. An aqueous workup can help remove unreacted 3-hydroxypyridine salt.

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol is a general representation based on the principles of the Williamson ether synthesis.

Materials:

  • 3-Hydroxypyridine

  • Sodium Hydride (NaH)

  • 2-Bromoethylamine hydrobromide (or 2-chloroethylamine hydrochloride)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-hydroxypyridine in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromoethylamine hydrobromide to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis from 2-(pyridin-3-yloxy)acetonitrile

This protocol is based on a documented procedure with a reported yield of 55%.[5]

Materials:

  • 2-(pyridin-3-yloxy)acetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Water (H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl acetate

Procedure:

  • In a two-neck flask, combine 2-(pyridin-3-yloxy)acetonitrile (0.75 mmol), K₂CO₃ (0.75 mmol), DMSO (0.1 mL), and H₂O (2 mL).[5]

  • Cool the reaction mixture in an ice bath.[5]

  • Slowly add 30% H₂O₂ (0.1 mL) dropwise.[5]

  • Stir the reaction mixture at room temperature for 5 minutes.[5]

  • Remove the solvent by evaporation.[5]

  • Purify the crude product by column chromatography using ethyl acetate as the eluent to yield the final product.[5]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-Hydroxypyridine 3-Hydroxypyridine Deprotonation Deprotonation 3-Hydroxypyridine->Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation 2-Haloethylamine 2-Haloethylamine Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) 2-Haloethylamine->Nucleophilic Substitution (SN2) Deprotonation->Nucleophilic Substitution (SN2) Quenching Quenching Nucleophilic Substitution (SN2)->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Side Reactions (E2) Side Reactions (E2) Low Yield->Side Reactions (E2) Poor Reagent Quality Poor Reagent Quality Low Yield->Poor Reagent Quality Use Stronger Base Use Stronger Base Incomplete Deprotonation->Use Stronger Base Use Primary Alkyl Halide Use Primary Alkyl Halide Side Reactions (E2)->Use Primary Alkyl Halide Use Anhydrous Conditions Use Anhydrous Conditions Poor Reagent Quality->Use Anhydrous Conditions

References

Technical Support Center: Purification of 2-(Pyridin-3-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-(Pyridin-3-yloxy)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the Williamson ether synthesis, which involves the reaction of 3-hydroxypyridine with a 2-haloethylamine derivative. Potential impurities from this synthesis can include:

  • Unreacted Starting Materials: Residual 3-hydroxypyridine and the 2-haloethylamine starting material.

  • Byproducts of N-alkylation: The reaction of the amine functionality of the product with the halo-reagent, leading to the formation of a secondary amine.

  • Byproducts of Elimination: If using a strong base, elimination reactions can occur with the 2-haloethylamine, leading to the formation of vinylamine, which can polymerize.

  • Solvent and Reagent Residues: Residual solvents and inorganic salts from the workup.

Q2: My this compound sample is a colored oil/solid. How can I decolorize it?

A2: Discoloration often arises from minor, highly conjugated impurities or degradation products. Treatment with activated carbon is a common and effective method for removing colored impurities. This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating the mixture for a short period, and then filtering the carbon off through a pad of celite.

Q3: I am having trouble with the column chromatography of this compound. The peaks are tailing. What can I do?

A3: Peak tailing during silica gel chromatography of basic compounds like this compound is a common issue. This is due to the interaction of the basic pyridine and amine functionalities with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, can be added to the mobile phase to neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Employ reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective purification method.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: Finding a suitable solvent for recrystallization often requires some experimentation. For a polar compound like this compound, polar solvents are a good starting point. You are looking for a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Some solvent systems to consider are:

  • Single solvents: Isopropanol, ethanol, acetonitrile, or ethyl acetate.

  • Mixed solvent systems: A combination of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be very effective. Examples include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.

It is also important to consider that this compound is often isolated as a dihydrochloride salt, which will have different solubility properties than the free base. For the salt form, polar protic solvents like ethanol or methanol are often good choices for recrystallization.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Symptom Potential Cause Troubleshooting Steps
No product detected in fractions Compound is too polar and stuck on the column. 1. Gradually increase the polarity of the eluent. For example, if using ethyl acetate/hexane, increase the percentage of ethyl acetate. 2. Consider adding methanol to the eluent (e.g., 5-10% methanol in dichloromethane or ethyl acetate). 3. Add a small amount of triethylamine or ammonium hydroxide to the eluent to reduce strong interactions with the silica gel.
Compound is not UV active or does not stain well. 1. Use multiple visualization techniques for TLC analysis (e.g., UV light, iodine chamber, potassium permanganate stain). 2. Collect all the eluent and evaporate the solvent to check for non-visible product.
Product is spread across many fractions Poor separation. 1. Optimize the TLC solvent system before running the column to achieve a clear separation between the product and impurities. 2. Use a less polar solvent system for the column to improve separation. 3. Run a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Issue 2: Oiling Out During Recrystallization
Symptom Potential Cause Troubleshooting Steps
An oil forms instead of crystals upon cooling. The boiling point of the solvent is higher than the melting point of the compound. 1. Choose a solvent with a lower boiling point.
The solution is too concentrated. 1. Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool slowly again.
Cooling is too rapid. 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities. 1. Try to purify the compound by another method (e.g., column chromatography) before recrystallization. 2. Perform a hot filtration to remove any insoluble impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (e.g., 230-400 mesh) to a suitable non-polar solvent (e.g., hexane or a low-polarity mixture of ethyl acetate/hexane) to create a slurry.

2. Packing the Column:

  • Secure a glass chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Pour a thin layer of sand over the plug.

  • Carefully pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution:

  • Begin eluting the column with the chosen solvent system. A common starting point is a mixture of ethyl acetate and hexane. Based on TLC analysis, a gradient elution may be necessary. For this compound, starting with 100% ethyl acetate has been reported to be effective.[1]

  • If peak tailing is observed on TLC, consider adding 0.5-1% triethylamine to the eluent.

  • Collect fractions and monitor the elution by TLC.

5. Analysis of Fractions:

  • Spot the collected fractions on a TLC plate.

  • Visualize the spots using a UV lamp (254 nm) and/or a suitable staining agent (e.g., potassium permanganate or ninhydrin for the amine group).

  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

DOT Script for Column Chromatography Workflow:

G start Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Solvent System (e.g., Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions troubleshoot Troubleshoot: - Peak Tailing - Low Recovery tlc_analysis->troubleshoot evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Data Presentation

Table 1: TLC Visualization Methods for this compound

Visualization Method Expected Result Notes
UV Light (254 nm) Dark spot against a fluorescent background.The pyridine ring is UV active.
Iodine Chamber Brown spot.General stain for many organic compounds.
Potassium Permanganate Stain Yellow/brown spot on a purple background.The amine group is oxidizable.
Ninhydrin Stain Purple spot (can require heating).Specific for primary amines.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many aromatic amines, it is potentially irritating to the skin and eyes. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

References

Overcoming common side reactions in 2-(Pyridin-3-yloxy)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of 2-(Pyridin-3-yloxy)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 3-hydroxypyridine with a 2-haloethylamine, typically 2-chloroethylamine hydrochloride, in the presence of a base.[1]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The two main side reactions that can significantly impact the yield and purity of the desired product are:

  • N-alkylation: The pyridine nitrogen of 3-hydroxypyridine can also act as a nucleophile, leading to the formation of the undesired N-alkylated pyridinium salt.

  • Elimination: The 2-haloethylamine can undergo base-mediated elimination to form vinylamine, which is unstable, or other elimination byproducts, reducing the availability of the alkylating agent.

Q3: How can I favor the desired O-alkylation over the competing N-alkylation?

A3: The regioselectivity of the alkylation of 3-hydroxypyridine is a critical factor. To promote the formation of the desired O-alkylated product, consider the following strategies:

  • Choice of Base: The selection of an appropriate base is crucial. Strong, non-nucleophilic bases are generally preferred to deprotonate the hydroxyl group without promoting side reactions.

  • Solvent Selection: The polarity and proticity of the solvent can influence the nucleophilicity of the oxygen and nitrogen atoms. Aprotic polar solvents are often used.

  • Reaction Temperature: Optimizing the reaction temperature can help control the reaction kinetics, potentially favoring one pathway over the other.

Q4: How can I minimize the elimination side reaction?

A4: To reduce the extent of the elimination reaction, the following points should be considered:

  • Choice of Alkylating Agent: Using a less sterically hindered and more reactive alkylating agent can favor the S(_N)2 reaction over elimination. While 2-chloroethylamine is common, other leaving groups can be explored.

  • Reaction Temperature: Lowering the reaction temperature generally disfavors elimination reactions, which typically have a higher activation energy than substitution reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the base is sufficiently strong to deprotonate the 3-hydroxypyridine. - Consider increasing the reaction time or temperature cautiously, while monitoring for byproduct formation.
Significant N-alkylation - Modify the reaction conditions to favor O-alkylation (see Table 1). - Employ a milder base. - Change the solvent to one that can better solvate the pyridinium nitrogen.
Prevalent Elimination - Use a less sterically hindered alkylating agent if possible. - Lower the reaction temperature. - Ensure slow addition of the base to the reaction mixture.
Product Loss During Work-up - Optimize the extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.
Problem 2: Presence of an Impurity with a Similar Polarity to the Product
Possible Cause Troubleshooting & Identification Steps
Formation of the N-alkylated Isomer - Identification: The N-alkylated isomer can be distinguished from the desired O-alkylated product using Nuclear Magnetic Resonance (NMR) spectroscopy. Key differences in the chemical shifts of the pyridine ring protons and the methylene protons adjacent to the nitrogen/oxygen are expected. See Table 2 for predicted ¹H and ¹³C NMR chemical shifts. - Purification: Separation of the O- and N-alkylated isomers can be challenging due to their similar polarities. Careful column chromatography using a suitable eluent system is often required. Gradient elution may be necessary to achieve good separation.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on O- vs. N-Alkylation (Hypothetical Data)

Base Solvent Temperature (°C) O-alkylation:N-alkylation Ratio Yield of this compound (%)
K₂CO₃DMF803:145
NaHTHF605:160
Cs₂CO₃Acetonitrile708:175
t-BuOKt-BuOH502:130 (significant elimination)

Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary.

Table 2: Predicted NMR Data for Product and Key Side-Product

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted)
This compound (Desired Product) δ 8.2-8.4 (m, 2H, pyridine-H), 7.2-7.4 (m, 2H, pyridine-H), 4.1-4.3 (t, 2H, -OCH₂-), 3.0-3.2 (t, 2H, -CH₂NH₂)δ 155-157 (C-O), 140-145 (pyridine-C), 120-125 (pyridine-C), 65-68 (-OCH₂-), 40-43 (-CH₂NH₂)
1-(2-Aminoethyl)pyridin-3-ol (N-alkylated Side-Product) δ 8.0-8.2 (m, 2H, pyridine-H), 7.1-7.3 (m, 2H, pyridine-H), 4.3-4.5 (t, 2H, -NCH₂-), 3.1-3.3 (t, 2H, -CH₂NH₂)δ 158-160 (C-OH), 145-150 (pyridine-C), 125-130 (pyridine-C), 55-58 (-NCH₂-), 38-41 (-CH₂NH₂)

Note: Predicted chemical shifts are estimates and may vary based on the solvent and spectrometer frequency.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

Materials:

  • 3-Hydroxypyridine

  • 2-Chloroethylamine hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-hydroxypyridine in DMF, add potassium carbonate.

  • Add 2-chloroethylamine hydrochloride to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 3-Hydroxypyridine and K₂CO₃ in DMF add_alkyl_halide Add 2-Chloroethylamine Hydrochloride start->add_alkyl_halide heat Heat and Stir (e.g., 80°C) add_alkyl_halide->heat tlc Monitor by TLC heat->tlc quench Cool and Quench with Water tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_tlc Analyze Reaction Mixture by TLC start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Unreacted Starting Material side_products Significant Side Products check_tlc->side_products Multiple Spots optimize_conditions Optimize Reaction Conditions: - Stronger Base - Longer Time/Higher Temp incomplete_reaction->optimize_conditions analyze_side_products Identify Side Products (e.g., by NMR) side_products->analyze_side_products n_alkylation N-Alkylation analyze_side_products->n_alkylation Isomer Detected elimination Elimination analyze_side_products->elimination Alkene Byproduct Signature adjust_for_o_alkylation Adjust for O-Alkylation: - Change Base/Solvent (See Table 1) n_alkylation->adjust_for_o_alkylation minimize_elimination Minimize Elimination: - Lower Temperature - Less Hindered Reagents elimination->minimize_elimination

Caption: Troubleshooting logic for overcoming common synthesis issues.

References

Technical Support Center: Enhancing the Solubility of 2-(Pyridin-3-yloxy)ethanamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(Pyridin-3-yloxy)ethanamine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?

A1: Precipitation of this compound in aqueous solutions is often due to its limited water solubility, a common issue with many small organic molecules.[1][2] The primary reasons for this include:

  • Exceeding Solubility Limit: The final concentration of the compound in your assay may be higher than its intrinsic aqueous solubility.

  • "Crashing Out" from Stock Solution: When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate.[3]

  • pH of the Medium: this compound is a basic compound, and its solubility is highly dependent on the pH of the solution. In neutral or alkaline solutions, the free base form may be less soluble.[4]

Q2: What is the predicted pKa of this compound and why is it important?

A2: The predicted pKa of this compound is approximately 8.08.[5] This value is crucial because it indicates that the compound is a weak base. At a pH below its pKa, the amine group will be protonated, forming a more polar and, therefore, more water-soluble cation.[6] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble free base form.

Q3: How can I improve the solubility of this compound for my in vitro assay?

A3: Several strategies can be employed to enhance the solubility of this compound. The most common and effective methods include:

  • pH Adjustment: Lowering the pH of your aqueous buffer to a value below the pKa of the compound (e.g., pH 5-6) can significantly increase its solubility.[7]

  • Use of Co-solvents: Preparing a stock solution in an organic solvent like dimethyl sulfoxide (DMSO), ethanol, or propylene glycol and then diluting it into your assay buffer is a widely used technique.[1][3]

  • Salt Formation: Using a salt form of the compound, such as this compound dihydrochloride, can dramatically improve aqueous solubility compared to the free base.[6][8]

Q4: Are there any potential downsides to using these solubility enhancement methods in my in vitro assays?

A4: Yes, it is important to consider the potential impact of these methods on your experimental system:

  • pH Changes: Altering the pH of your cell culture medium can affect cell viability and function.[9][10] It is essential to ensure the final pH is within a tolerable range for your cells.

  • Co-solvent Toxicity: Organic solvents like DMSO, ethanol, and propylene glycol can be toxic to cells at certain concentrations.[11][12][13] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line and assay.

  • Assay Interference: Both pH adjustments and the presence of co-solvents can potentially interfere with enzyme activity or other assay components.[13][14] Appropriate vehicle controls are essential to account for these effects.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
Observation Potential Cause Recommended Solution
A cloudy or hazy solution forms instantly.The concentration of this compound exceeds its solubility in the final aqueous buffer.[4]1. Decrease Final Concentration: Test a lower final concentration of the compound. 2. Optimize Stock Solution: Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution to minimize the introduction of the organic solvent.[4] 3. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
A solid precipitate is visible.Rapid solvent shift from a concentrated organic stock solution to the aqueous buffer ("crashing out").[3]1. Slow Addition with Mixing: Add the stock solution dropwise to the assay buffer while vortexing or stirring to ensure rapid and uniform mixing.[3] 2. Pre-warm the Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[4]
Issue 2: Precipitation Observed Over Time in the Incubator
Observation Potential Cause Recommended Solution
The solution is initially clear but becomes cloudy or forms a precipitate after incubation.Temperature Shift: The compound may be less soluble at the incubation temperature (e.g., 37°C) compared to the temperature at which it was prepared.[4]1. Prepare at Incubation Temperature: Prepare the final dilution of the compound in pre-warmed buffer and maintain it at the incubation temperature.
pH Shift in Media: Cellular metabolism can alter the pH of the culture medium over time, potentially causing a pH-sensitive compound to precipitate.[4][9]1. Monitor Media pH: Regularly check the pH of your cell culture medium. 2. Use Buffered Media: Ensure your medium is adequately buffered for the CO2 environment of your incubator (e.g., with HEPES).[4]
Evaporation: Evaporation of the medium in the incubator can increase the concentration of the compound, leading to precipitation.1. Maintain Humidity: Ensure proper humidification in the incubator. 2. Seal Plates: For long-term experiments, consider using sealed plates or plates with low-evaporation lids.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol outlines the steps to determine the effect of pH on the solubility of this compound.

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add an excess amount of this compound powder to a known volume of each buffer.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Protocol 2: Preparation and Use of a Co-solvent Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO and its subsequent dilution for in vitro assays.

  • Prepare a 10 mM stock solution:

    • Weigh an appropriate amount of this compound (MW: 138.17 g/mol ).

    • Dissolve the compound in anhydrous DMSO to the desired final volume.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Determine the maximum tolerable DMSO concentration:

    • Perform a dose-response experiment with your cell line or assay system using a range of DMSO concentrations (e.g., 0.1% to 2%).[11]

    • Identify the highest concentration of DMSO that does not cause significant cytotoxicity or assay interference. This will be your maximum allowable final DMSO concentration.

  • Dilute the stock solution for your assay:

    • Calculate the volume of the stock solution needed to achieve your desired final compound concentration, ensuring the final DMSO concentration remains below the determined tolerable limit.

    • Add the stock solution to your pre-warmed assay buffer or cell culture medium while gently mixing.

Protocol 3: Preparation of this compound Dihydrochloride

This protocol provides a general method for converting the free base to its hydrochloride salt to improve aqueous solubility.

  • Dissolve the free base: Dissolve this compound in a suitable dry organic solvent (e.g., diethyl ether or ethanol).

  • Add hydrochloric acid: Slowly add a solution of HCl in a dry organic solvent (e.g., HCl in dioxane or dry ethanol) to the amine solution, typically at a cooled temperature (e.g., 4°C).[12] The reaction is a simple acid-base neutralization.[15]

  • Precipitate the salt: The hydrochloride salt will typically precipitate out of the solution.

  • Isolate and dry: Collect the precipitate by filtration and dry it under vacuum to remove any residual solvent.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventEstimated SolubilityNotes
Water (pH 7.4)LowThe free base is expected to have limited solubility in neutral aqueous solutions.
Water (pH < 6)Moderate to HighSolubility increases significantly at acidic pH due to the protonation of the amine group.
DMSOHighA common solvent for preparing high-concentration stock solutions.[16]
EthanolSolubleCan be used as a co-solvent.
Propylene GlycolMiscibleA potential co-solvent, but its effects on the specific assay should be evaluated.[17]

Table 2: Comparison of Free Base vs. Dihydrochloride Salt

PropertyThis compound (Free Base)This compound Dihydrochloride
Form Liquid or solidCrystalline solid
Aqueous Solubility Low, pH-dependentSignificantly higher, less pH-dependent at lower pHs[6][8]
Stability May be less stableGenerally more stable as a solid
Handling Can be hygroscopicEasier to handle and weigh accurately

Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Outcome Compound_Precipitation Compound Precipitation in Aqueous Buffer pH_Adjustment pH Adjustment (Lower pH) Compound_Precipitation->pH_Adjustment Co_solvents Use of Co-solvents (e.g., DMSO, Ethanol) Compound_Precipitation->Co_solvents Salt_Formation Salt Formation (e.g., Dihydrochloride) Compound_Precipitation->Salt_Formation Improved_Solubility Improved Solubility for In Vitro Assays pH_Adjustment->Improved_Solubility Co_solvents->Improved_Solubility Salt_Formation->Improved_Solubility

Caption: A workflow for addressing solubility issues of this compound.

G Start Start: Dissolve Compound DMSO_Stock Prepare Concentrated Stock in DMSO Start->DMSO_Stock Precipitation_Check Precipitation upon Dilution? DMSO_Stock->Precipitation_Check No_Precipitate Proceed with Assay Precipitation_Check->No_Precipitate No Precipitate_Troubleshoot Troubleshoot Precipitation Precipitation_Check->Precipitate_Troubleshoot Yes Lower_Concentration Lower Final Concentration Precipitate_Troubleshoot->Lower_Concentration Serial_Dilution Use Serial Dilution Precipitate_Troubleshoot->Serial_Dilution Adjust_pH Adjust Buffer pH Precipitate_Troubleshoot->Adjust_pH Use_Salt_Form Use Hydrochloride Salt Precipitate_Troubleshoot->Use_Salt_Form Lower_Concentration->Precipitation_Check Serial_Dilution->Precipitation_Check Adjust_pH->Precipitation_Check Use_Salt_Form->Precipitation_Check

Caption: A decision tree for troubleshooting compound precipitation in in vitro assays.

References

Technical Support Center: 2-(Pyridin-3-yloxy)ethanamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Pyridin-3-yloxy)ethanamine and its analogs in receptor binding assays. The information is tailored for scientists in drug development and related fields to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

Derivatives of this compound are primarily investigated as modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] These compounds have shown potential therapeutic applications in inflammatory disorders and neurological conditions.[1] Some derivatives have also been explored for their potential as anti-HIV compounds.[1]

Q2: What are the key considerations before starting a receptor binding assay with this compound?

Before initiating a binding assay, it is crucial to:

  • Confirm the purity of your this compound sample. Impurities can lead to anomalous results.

  • Select an appropriate radioligand. The radioligand should have high affinity and specificity for the target receptor (e.g., α7 nAChR or Histamine H3 Receptor).

  • Optimize the concentration of membrane/receptor preparation. Using too much protein can increase non-specific binding.[3]

  • Determine the optimal incubation time and temperature. These parameters are critical for reaching binding equilibrium.[3]

Q3: How do I determine the non-specific binding in my assay?

Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand.[4] This competing ligand will occupy all the specific receptor sites, so any remaining bound radioligand is considered non-specifically bound. Ideally, non-specific binding should be less than 50% of the total binding.[5]

Troubleshooting Guide

This guide addresses common problems encountered during receptor binding assays with this compound.

Problem 1: High Non-Specific Binding

High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) determination.[3]

G start High Non-Specific Binding Detected radioligand Issue with Radioligand? start->radioligand assay_cond Suboptimal Assay Conditions? start->assay_cond tissue_prep Problem with Tissue/Cell Prep? start->tissue_prep sol_radio1 Lower Radioligand Concentration radioligand->sol_radio1 sol_radio2 Check Radioligand Purity radioligand->sol_radio2 sol_assay1 Optimize Incubation Time/Temp assay_cond->sol_assay1 sol_assay2 Modify Assay Buffer (e.g., add BSA) assay_cond->sol_assay2 sol_assay3 Increase Wash Steps assay_cond->sol_assay3 sol_tissue1 Reduce Membrane Protein Amount tissue_prep->sol_tissue1 sol_tissue2 Ensure Proper Homogenization tissue_prep->sol_tissue2

Caption: Troubleshooting high non-specific binding.

Potential Cause Troubleshooting Steps
Radioligand Issues - Use a lower concentration of the radioligand, ideally at or below its Kd value.[3] - Verify the purity of the radioligand, as impurities can contribute to non-specific binding.[3] - Consider the hydrophobicity of the ligand; more hydrophobic ligands tend to have higher non-specific binding.[3]
Assay Conditions - Optimize incubation time and temperature. Shorter incubation might reduce non-specific binding, but ensure equilibrium is reached for specific binding.[3] - Modify the assay buffer by adding agents like Bovine Serum Albumin (BSA) or using a different buffer system.[3] - Increase the number and volume of wash steps with ice-cold buffer to minimize dissociation of the specific ligand-receptor complex.[3]
Tissue/Cell Preparation - Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg.[3] - Ensure thorough homogenization and washing of membranes to remove any endogenous ligands or interfering substances.
Problem 2: Low or No Specific Binding

This issue suggests that the interaction between your compound and the receptor is either weak or not occurring under the tested conditions.

G start Low/No Specific Binding receptor_inactive Inactive Receptor? start->receptor_inactive ligand_issue Ligand Degradation or Low Affinity? start->ligand_issue assay_conditions Incorrect Assay Conditions? start->assay_conditions sol_receptor1 Check Receptor Prep Storage receptor_inactive->sol_receptor1 sol_receptor2 Verify Receptor Expression receptor_inactive->sol_receptor2 sol_ligand1 Use Fresh Ligand Stock ligand_issue->sol_ligand1 sol_ligand2 Increase Ligand Concentration ligand_issue->sol_ligand2 sol_assay1 Confirm Buffer pH and Composition assay_conditions->sol_assay1 sol_assay2 Extend Incubation Time assay_conditions->sol_assay2

Caption: Troubleshooting low or no specific binding.

Potential Cause Troubleshooting Steps
Inactive Receptor - Verify the integrity of your receptor preparation. Improper storage or multiple freeze-thaw cycles can degrade the receptor. - Confirm receptor expression in your cell/tissue preparation using a positive control ligand with known binding affinity.
Ligand Issues - The compound may have degraded. Prepare a fresh stock solution. - The affinity of the compound for the receptor may be very low. Test a higher concentration range.
Suboptimal Assay Conditions - Ensure the pH and ionic strength of your assay buffer are optimal for receptor binding. - The incubation time may be too short to reach equilibrium, especially for lower ligand concentrations.[5]
Problem 3: Inconsistent Results or Poor Reproducibility

Variability between replicate wells or experiments can stem from a number of factors.

G start Inconsistent Results pipetting Pipetting Errors? start->pipetting reagents Reagent Inconsistency? start->reagents equipment Equipment Malfunction? start->equipment sol_pipetting Calibrate Pipettes & Use Proper Technique pipetting->sol_pipetting sol_reagents Use Same Batch of Reagents reagents->sol_reagents sol_reagents2 Ensure Homogeneous Suspensions reagents->sol_reagents2 sol_equipment Check Scintillation Counter/Filter Harvester equipment->sol_equipment

Caption: Troubleshooting inconsistent results.

Potential Cause Troubleshooting Steps
Pipetting Errors - Ensure all pipettes are calibrated. - Use consistent pipetting technique, especially when handling viscous solutions or suspensions.
Reagent Variability - Use the same batch of reagents (buffers, radioligand, membranes) for all experiments that will be directly compared. - Ensure membrane preparations are homogeneously suspended before aliquoting.
Equipment Issues - Perform regular maintenance and calibration of equipment such as scintillation counters and filter harvesters.

Experimental Protocols

Radioligand Saturation Binding Assay Protocol

This protocol is designed to determine the affinity (Kd) and the maximum number of binding sites (Bmax) of a radioligand for a target receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ligand Prepare Radioligand Dilutions incubate Incubate Radioligand, Membranes, and Buffer prep_ligand->incubate prep_mem Prepare Membrane Suspension prep_mem->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate count Quantify Radioactivity separate->count analyze Analyze Data (e.g., Scatchard Plot) count->analyze

Caption: Workflow for a radioligand saturation binding assay.

  • Preparation:

    • Prepare serial dilutions of the radioligand (e.g., [³H]-Epibatidine for nAChRs or [³H]-N-alpha-methylhistamine for H3Rs) in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

    • Thaw frozen membrane preparations on ice and resuspend in ice-cold assay buffer to the desired protein concentration.

  • Incubation:

    • In a 96-well plate, add in the following order: assay buffer, radioligand at various concentrations, and membrane preparation.

    • For determining non-specific binding, add a high concentration of a competing unlabeled ligand to a parallel set of wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

    • Plot specific binding versus the concentration of free radioligand. Analyze the data using non-linear regression to determine Kd and Bmax.

Data Presentation
Radioligand Conc. (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.115002001300
0.555005005000
1.085008007700
2.512000150010500
5.014000250011500
10.015000400011000
20.01550060009500
Compound Conc. (log M)% Specific Binding
-10100
-9.598
-9.095
-8.585
-8.055
-7.525
-7.010
-6.55
-6.02

This data can be used to calculate the IC50 of this compound, which can then be converted to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.

References

Technical Support Center: Managing Potential Toxicity of 2-(Pyridin-3-yloxy)ethanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with 2-(Pyridin-3-yloxy)ethanamine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of toxicity (e.g., poor morphology, detachment, reduced proliferation) after treatment with this compound. What are the initial troubleshooting steps?

A1: When observing unexpected cytotoxicity, it's crucial to first rule out experimental artifacts before attributing the effects solely to the compound. Here are the initial steps to take:

  • Verify Compound Concentration: Double-check all calculations for dilutions and stock solutions to ensure the final concentration is accurate.

  • Assess Compound Stability and Solubility: Ensure the compound is stable and fully dissolved in the culture medium for the duration of the experiment. Precipitated compound can cause physical stress to cells and lead to inaccurate results. Test the solubility of the compound in your specific culture medium beforehand.

  • Evaluate Solvent Toxicity: Confirm that the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line, which is typically below 0.5%.[1] Run a vehicle-only control to assess its effect.

  • Check for Contamination: Visually inspect cultures for any signs of microbial contamination (e.g., turbidity, color change in the medium), which can induce cell death.

Q2: How can I determine a suitable non-toxic working concentration range for this compound?

A2: To identify an appropriate concentration range, it is recommended to perform a dose-response experiment.

  • Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value (the concentration that inhibits 50% of cell viability). This will help you identify a sub-lethal concentration range for your functional assays.

  • Review Literature for Similar Compounds: If available, data on structurally related pyridine derivatives can provide a starting point for selecting a concentration range.[2][3][4]

Q3: What are the potential mechanisms of cytotoxicity for this compound?

A3: While specific data for this compound is limited, its known activity as a modulator of nicotinic acetylcholine receptors (nAChRs) suggests potential mechanisms of toxicity.[5]

  • Receptor-Mediated Calcium Influx: As a modulator of nAChRs, which are ion channels, the compound could lead to excessive calcium (Ca2+) influx into the cells.[6][7] Prolonged elevated intracellular calcium can trigger apoptotic pathways.[8]

  • Oxidative Stress: The metabolic breakdown of pyridine-containing compounds can sometimes generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell damage.[9]

  • Mitochondrial Dysfunction: Both excessive calcium and oxidative stress can lead to mitochondrial damage, resulting in the release of pro-apoptotic factors and a decrease in ATP production.[9]

Q4: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of the compound?

A4: To distinguish between cytotoxicity and cytostaticity, you can perform a time-course experiment and measure both cell viability and total cell number.[1]

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostatic Effect: The total cell number will plateau, while the percentage of viable cells remains high.

Troubleshooting Guide

This guide provides strategies to mitigate and understand the cytotoxic effects of this compound in your experiments.

Problem Potential Cause Suggested Solution
High cytotoxicity at low concentrations Intrinsic toxicity of the compound.- Perform a detailed dose-response curve to accurately determine the IC50 value.- Reduce the incubation time with the compound.- Consider co-treatment with a known cytoprotective agent, such as an antioxidant like N-acetylcysteine if oxidative stress is suspected.
Variable cytotoxicity between experiments Experimental variability.- Standardize cell seeding density and passage number.- Ensure consistent incubation times and conditions (temperature, CO2, humidity).- Use freshly prepared compound dilutions for each experiment.
Cell death observed only in specific cell lines Cell line-specific sensitivity.- Investigate the expression levels of nicotinic acetylcholine receptors in your different cell lines, as this could be the primary target.[5]- Compare the metabolic profiles of the cell lines, as differences in compound metabolism could lead to varying toxicity.
Compound precipitation in culture medium Poor solubility of the compound.- Test the solubility of the compound in the culture medium before the experiment.- Use a lower concentration of the compound.- Consider using a different solvent or a solubilizing agent, ensuring the agent itself is not toxic to the cells.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle-only control and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Protocol 2: LDH Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes, an indicator of cytotoxicity.[10]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of the compound as described in the MTT protocol.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture.

  • Incubate for the recommended time to allow for the conversion of the LDH substrate.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Data Presentation

Summarize your quantitative data from the cytotoxicity assays in structured tables to facilitate comparison and interpretation.

Table 1: Example IC50 Values of this compound in Different Cell Lines after 48h Treatment.

Cell LineIC50 (µM)
SH-SY5Y (Neuroblastoma)Data to be determined
HEK293 (Embryonic Kidney)Data to be determined
A549 (Lung Carcinoma)Data to be determined
Caption: This table should be populated with experimentally determined IC50 values to compare the sensitivity of different cell lines to the compound.

Table 2: Example Percentage of Cytotoxicity (LDH Release) after 24h Treatment with this compound.

Concentration (µM)% Cytotoxicity (Mean ± SD)
1Data to be determined
10Data to be determined
50Data to be determined
100Data to be determined
Caption: This table should present the dose-dependent increase in cytotoxicity as measured by LDH release.

Visualizations

Diagrams are essential for illustrating experimental workflows and potential biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding in 96-well plates Compound_Prep 2. Prepare Serial Dilutions of Compound Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation MTT_Assay 5a. MTT Assay Incubation->MTT_Assay LDH_Assay 5b. LDH Assay Incubation->LDH_Assay Read_Plate 6. Measure Absorbance MTT_Assay->Read_Plate LDH_Assay->Read_Plate Calc_Viability 7. Calculate % Viability / % Cytotoxicity Read_Plate->Calc_Viability IC50 8. Determine IC50 Calc_Viability->IC50

Caption: Experimental workflow for assessing compound cytotoxicity.

Signaling_Pathway cluster_downstream Downstream Effects Compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Modulates Ca_Influx Increased Intracellular Ca2+ nAChR->Ca_Influx Leads to Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation ROS->Mitochondria Apoptosis Apoptosis / Cell Death Caspase_Activation->Apoptosis

Caption: Potential signaling pathway for nAChR-mediated cytotoxicity.

References

Technical Support Center: Synthesis of 2-(Pyridin-3-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pyridin-3-yloxy)ethanamine, a key intermediate in pharmaceutical research. The following information is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Williamson Ether Synthesis: This is a widely used method involving the reaction of 3-hydroxypyridine with a 2-haloethylamine (e.g., 2-chloroethylamine hydrochloride) in the presence of a base. This SN2 reaction forms the desired ether linkage.

  • From 2-(pyridin-3-yloxy)acetonitrile: This alternative route involves the reduction of the nitrile group of 2-(pyridin-3-yloxy)acetonitrile to the corresponding primary amine.

Q2: What are the critical parameters to control in the Williamson ether synthesis of this compound?

A2: The key parameters to optimize for a successful Williamson ether synthesis are:

  • Choice of Base: The base is crucial for the deprotonation of 3-hydroxypyridine to form the pyridinolate anion. The strength and type of base can influence the reaction rate and the ratio of O-alkylation to N-alkylation.

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the SN2 reaction.

  • Reaction Temperature: Temperature affects the reaction rate, but higher temperatures can also promote side reactions such as elimination.

  • Purity of Reactants: The purity of 3-hydroxypyridine and the 2-haloethylamine reagent is important to prevent unwanted side reactions and to ensure a good yield.

Q3: What is the main side reaction to consider in this synthesis?

A3: The primary side reaction of concern is the N-alkylation of the pyridine ring. The pyridinolate anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. This results in the formation of an undesired N-alkylated pyridone isomer, which can complicate purification and reduce the yield of the target O-alkylated product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete deprotonation of 3-hydroxypyridine.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous reaction conditions as these bases are water-sensitive.
Competing N-alkylation side reaction.Optimize the choice of base and solvent. Weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetonitrile at moderate temperatures can favor O-alkylation.
E2 elimination of the 2-haloethylamine.Maintain a moderate reaction temperature. Higher temperatures favor the elimination side reaction.
Mixture of O- and N-Alkylated Products Ambident nucleophilic character of the pyridinolate anion.Carefully select the reaction conditions. The use of potassium carbonate as the base in a solvent like DMF or acetone has been reported to favor O-alkylation. The reaction temperature should also be carefully controlled.
Difficult Purification Presence of unreacted starting materials and the N-alkylated isomer.Column chromatography is often necessary to separate the desired product from the starting materials and the isomeric byproduct. A gradient elution may be required for effective separation.
No Reaction or Very Slow Reaction Insufficiently strong base or low reaction temperature.If using a weaker base like K2CO3, ensure the reaction is heated sufficiently (e.g., reflux in acetone or heating in DMF). If the reaction is still slow, consider switching to a stronger base like NaH.
Poor quality of reagents.Ensure that the 3-hydroxypyridine and 2-chloroethylamine hydrochloride are of high purity and dry.

Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol is a general guideline based on typical conditions for Williamson ether synthesis involving phenols and alkyl halides. Optimization may be required.

Reagents:

  • 3-Hydroxypyridine

  • 2-Chloroethylamine hydrochloride

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: From 2-(pyridin-3-yloxy)acetonitrile

This method has a reported yield of 55%.

Reagents:

  • 2-(pyridin-3-yloxy)acetonitrile

  • Potassium Carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Water (H2O)

  • 30% Hydrogen Peroxide (H2O2)

Procedure:

  • In a two-neck flask, add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (103 mg, 0.75 mmol), DMSO (0.1 mL), and water (2 mL).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (0.1 mL) dropwise.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Remove the solvent by evaporation.

  • Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain this compound as a white solid (62.2 mg, 55% yield).

Data Presentation

Table 1: Summary of a Reported Synthesis of this compound

Identification and characterization of 2-(Pyridin-3-yloxy)ethanamine synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Pyridin-3-yloxy)ethanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Route A: Williamson Ether Synthesis. This is a widely used method for forming ethers.[1] In this case, it involves the reaction of 3-hydroxypyridine with a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine) in the presence of a base.

  • Route B: Reduction of 2-(pyridin-3-yloxy)acetonitrile. This route involves the initial synthesis of 2-(pyridin-3-yloxy)acetonitrile, followed by its reduction to the desired primary amine.

Q2: What are the potential byproducts in the Williamson Ether Synthesis (Route A) of this compound?

Several byproducts can form during the Williamson ether synthesis of this compound:

  • N-Alkylated Pyridinone: 3-Hydroxypyridine exists in equilibrium with its pyridone tautomer. Alkylation can occur on the nitrogen atom, leading to the formation of 1-(2-aminoethyl)pyridin-3(2H)-one. The ratio of N- vs. O-alkylation can be influenced by factors such as the solvent, base, and counter-ion.

  • Elimination Byproduct: The 2-haloethylamine can undergo E2 elimination in the presence of a strong base, leading to the formation of vinylamine, which is unstable and can polymerize. This is more likely with sterically hindered bases or higher reaction temperatures.[2]

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted 3-hydroxypyridine and the 2-haloethylamine starting materials in the final product mixture.

  • Dialkylated Product: It is possible for the amine of the product to react with another molecule of the 2-haloethylamine, leading to a dialkylated byproduct, although this is generally less common under controlled conditions.

Q3: What are the potential byproducts in the synthesis of this compound via the reduction of 2-(pyridin-3-yloxy)acetonitrile (Route B)?

The primary byproducts in this route arise from the reduction step:

  • Secondary Amine: Incomplete reduction or side reactions during catalytic hydrogenation or with certain reducing agents can lead to the formation of the corresponding secondary amine, bis(2-(pyridin-3-yloxy)ethyl)amine. The addition of ammonia or ammonium hydroxide during catalytic hydrogenation can help suppress the formation of secondary and tertiary amine byproducts.

  • Tertiary Amine: Further reaction of the secondary amine can lead to the formation of a tertiary amine byproduct.

  • Unreacted Nitrile: Incomplete reduction will result in the presence of the starting material, 2-(pyridin-3-yloxy)acetonitrile, in the product mixture.

Troubleshooting Guides

Williamson Ether Synthesis (Route A)

Issue 1: Low yield of the desired O-alkylated product and significant formation of the N-alkylated byproduct.

  • Possible Cause: The reaction conditions are favoring N-alkylation over O-alkylation. 3-Hydroxypyridine is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.[3]

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can significantly influence the N/O alkylation ratio. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation. Protic solvents may favor N-alkylation.

    • Base Selection: Use a base that selectively deprotonates the hydroxyl group. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over very strong bases like sodium hydride (NaH) to minimize side reactions.

    • Counter-ion Effect: The nature of the cation can influence the reaction's regioselectivity. For instance, using a silver salt of the pyridinol may favor O-alkylation.[4]

Issue 2: Presence of a significant amount of polymeric material and a low overall yield.

  • Possible Cause: E2 elimination of the 2-haloethylamine is occurring, leading to the formation of unstable vinylamine which then polymerizes.[2]

  • Troubleshooting Steps:

    • Reaction Temperature: Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.

    • Base Strength: Use a less sterically hindered and weaker base to disfavor the elimination pathway.

    • Choice of Halide: Bromo- or iodo-derivatives are generally more reactive towards substitution than chloro-derivatives, which might allow for lower reaction temperatures, thus reducing the likelihood of elimination.

Nitrile Reduction (Route B)

Issue 3: Incomplete reduction of the nitrile, with starting material remaining in the product.

  • Possible Cause: The reducing agent is not sufficiently reactive, or the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: For the reduction of nitriles to primary amines, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective.[5] Catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd/C) can also be used, but may require higher pressures and temperatures.[6]

    • Reaction Time and Temperature: Increase the reaction time or temperature, depending on the stability of the starting material and product.

    • Catalyst Loading: If using catalytic hydrogenation, ensure sufficient catalyst loading and proper activation.

Issue 4: Formation of secondary and tertiary amine byproducts.

  • Possible Cause: The newly formed primary amine is reacting with an intermediate imine or the starting nitrile.

  • Troubleshooting Steps:

    • Addition of Ammonia: When performing catalytic hydrogenation, the addition of ammonia or ammonium hydroxide can suppress the formation of secondary and tertiary amines.[6]

    • Choice of Reducing Agent: Using a hydride reducing agent like LiAlH₄ often gives cleaner conversion to the primary amine compared to some catalytic hydrogenation methods.[7]

Data Presentation

Table 1: Representative Impurity Profile for this compound Synthesis (Route A - Williamson Ether Synthesis)

Impurity NameStructureTypical Retention Time (HPLC)Expected m/z (ESI+)
3-HydroxypyridinePyridin-3-ol2.5 min96.04
1-(2-aminoethyl)pyridin-3(2H)-oneC₇H₁₀N₂O3.8 min139.08
This compoundC₇H₁₀N₂O5.2 min139.08

Note: Retention times are representative and will vary depending on the specific HPLC method used.

Table 2: Representative Impurity Profile for this compound Synthesis (Route B - Nitrile Reduction)

Impurity NameStructureTypical Retention Time (HPLC)Expected m/z (ESI+)
2-(pyridin-3-yloxy)acetonitrileC₇H₆N₂O6.8 min135.05
This compoundC₇H₁₀N₂O5.2 min139.08
Bis(2-(pyridin-3-yloxy)ethyl)amineC₁₄H₁₇N₃O₂8.5 min260.13

Note: Retention times are representative and will vary depending on the specific HPLC method used.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a general method for the analysis of reaction mixtures from the synthesis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to an appropriate concentration.

Protocol 2: GC-MS Method for Identification of Volatile Byproducts

This protocol is suitable for identifying volatile byproducts from the Williamson ether synthesis.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the reaction mixture in a volatile solvent like dichloromethane or methanol.

Mandatory Visualization

experimental_workflow Experimental Workflow for Byproduct Identification cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Analysis cluster_purification Purification synthesis_a Route A: Williamson Ether Synthesis tlc Thin Layer Chromatography (TLC) - Reaction Monitoring synthesis_a->tlc Sample extraction Liquid-Liquid Extraction synthesis_a->extraction synthesis_b Route B: Nitrile Reduction synthesis_b->tlc Sample synthesis_b->extraction hplc High-Performance Liquid Chromatography (HPLC) - Purity Assessment - Quantification tlc->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) - Identification of Volatile Byproducts tlc->gcms lcms Liquid Chromatography-Mass Spectrometry (LC-MS) - Identification of Non-volatile Byproducts hplc->lcms column_chromatography Column Chromatography hplc->column_chromatography Guide for Fraction Collection nmr Nuclear Magnetic Resonance (NMR) - Structural Elucidation of Isolated Impurities extraction->column_chromatography column_chromatography->nmr Isolated Impurity distillation Distillation column_chromatography->distillation Purified Product

Caption: Workflow for synthesis, analysis, and purification.

troubleshooting_williamson Troubleshooting Williamson Ether Synthesis cluster_n_alkylation High N-Alkylation cluster_elimination High Elimination cluster_incomplete Incomplete Reaction start Low Yield of Desired Product cause_n Cause: Ambident Nucleophile start->cause_n Check Impurity Profile cause_e Cause: E2 Side Reaction start->cause_e Check for Polymer cause_i Cause: Insufficient Reactivity start->cause_i Check Starting Material solution_n1 Change Solvent (e.g., to DMF/DMSO) cause_n->solution_n1 solution_n2 Use Weaker Base (e.g., K2CO3) cause_n->solution_n2 solution_e1 Lower Reaction Temperature cause_e->solution_e1 solution_e2 Use Less Hindered Base cause_e->solution_e2 solution_i1 Increase Reaction Time cause_i->solution_i1 solution_i2 Increase Temperature (with caution) cause_i->solution_i2 solution_i3 Use More Reactive Halide (Br or I) cause_i->solution_i3

Caption: Troubleshooting guide for the Williamson ether synthesis.

signaling_pathway_placeholder Placeholder for Signaling Pathway receptor Target Receptor downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activates/Inhibits product This compound product->receptor Binds to byproduct Potential Byproduct byproduct->receptor May bind to (agonist/antagonist?) response Cellular Response downstream->response

Caption: Potential interaction with a biological pathway.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-3-yloxy)ethanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(pyridin-3-yloxy)ethanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during synthesis and purification.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Deprotonation of 3-Hydroxypyridine Use a sufficiently strong base to ensure complete formation of the pyridinoxide anion. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for generating the alkoxide irreversibly.[1] When using weaker bases like potassium carbonate (K₂CO₃), ensure anhydrous conditions and consider using a phase-transfer catalyst to improve reactivity.Complete deprotonation will lead to a higher concentration of the nucleophile, thereby increasing the reaction rate and overall yield.
Poor Quality of Reagents Ensure all starting materials, including 3-hydroxypyridine and the haloethylamine reagent, are of high purity and anhydrous. Solvents should be freshly dried, as water can quench the strong base and hydrolyze the alkyl halide.High-purity, dry reagents and solvents will minimize side reactions and improve the consistency of the synthesis.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For the Williamson ether synthesis, a temperature range of 50-100°C is typical.[2] Start with a moderate temperature (e.g., 70-80°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be carefully increased. Be aware that higher temperatures can promote elimination side reactions.[2]Optimization of the reaction temperature will maximize the rate of the desired SN2 reaction while minimizing competing side reactions, leading to a higher yield of the target product.
Insufficient Reaction Time Monitor the reaction progress closely using appropriate analytical techniques (TLC, LC-MS, or GC-MS). Some Williamson ether syntheses may require extended reaction times to reach completion.Allowing the reaction to proceed to completion will maximize the conversion of starting materials to the desired product.

Issue 2: Formation of Significant By-products

Potential By-product Identification Mitigation Strategies
Alkene (from E2 Elimination) Typically observed when using secondary or tertiary alkyl halides. Can be detected by GC-MS or NMR spectroscopy.[2]Use a primary alkyl halide, such as 2-chloroethylamine or 2-bromoethylamine, as the electrophile.[3] Maintain a lower reaction temperature, as higher temperatures favor the E2 elimination pathway.[2]
C-Alkylated Pyridine Can occur due to the ambident nature of the pyridinoxide nucleophile. Identification can be achieved through careful analysis of NMR and mass spectrometry data.The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2]
Di-alkylation of the Amine If the starting material is 2-haloethylamine, the product amine can potentially react with another molecule of the alkyl halide.Use a protecting group on the amine of the haloethylamine reagent, which can be removed in a subsequent step. Alternatively, use a large excess of the amine precursor (e.g., ammonia or a protected amine) in the final step if synthesizing from an intermediate like 2-chloro-1-(3-pyridyloxy)ethane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most common and scalable approach is the Williamson ether synthesis. This involves the reaction of a 3-pyridinoxide salt (generated in situ from 3-hydroxypyridine and a base) with a 2-haloethylamine derivative (e.g., 2-chloroethylamine hydrochloride). This method is a well-established and robust way to form ether linkages.[3]

Q2: Which base is recommended for the deprotonation of 3-hydroxypyridine in a large-scale synthesis?

A2: For large-scale synthesis, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH ensures complete and irreversible deprotonation but requires careful handling due to its reactivity with moisture. K₂CO₃ is a milder, less hazardous base, but may require higher temperatures and longer reaction times. The choice of base will depend on the specific reaction conditions and safety considerations for the scale of the operation.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Key safety considerations include:

  • Exothermic Reaction: The deprotonation of 3-hydroxypyridine with a strong base like NaH can be highly exothermic. The base should be added portion-wise with efficient stirring and cooling to control the temperature.

  • Flammable Solvents: Many anhydrous solvents used in this synthesis (e.g., THF, DMF) are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and under an inert atmosphere.

  • Corrosive and Lachrymatory Reagents: Some alkylating agents can be corrosive and lachrymatory. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How can the purity of this compound be improved during work-up and purification?

A4: Purification can be challenging due to the basic nature of the product.

  • Extraction: After quenching the reaction, the product can be extracted into an organic solvent. Washing the organic layer with brine can help remove some water-soluble impurities.

  • Acid-Base Extraction: As the product is a primary amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified to regenerate the free amine, which can be extracted with an organic solvent.

  • Column Chromatography: For high purity, column chromatography on silica gel is often employed. A solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol/dichloromethane) can help to prevent the product from streaking on the column.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.

Experimental Protocols

Two potential synthetic routes for the preparation of this compound are presented below.

Protocol 1: Williamson Ether Synthesis (Adapted from a similar procedure)

This protocol is based on a general procedure for Williamson ether synthesis and should be optimized for the specific substrates and scale.

Parameter Value Notes
Starting Materials 3-Hydroxypyridine, 2-Chloroethylamine hydrochloride, Sodium Hydride (60% in mineral oil)Ensure all reagents are of high purity and used under anhydrous conditions.
Solvent Anhydrous N,N-Dimethylformamide (DMF)Other polar aprotic solvents like DMSO or THF can also be considered.
Base to 3-Hydroxypyridine Ratio 1.1 - 1.5 equivalentsA slight excess of the base ensures complete deprotonation.
2-Chloroethylamine HCl to 3-Hydroxypyridine Ratio 1.0 - 1.2 equivalentsA small excess of the alkylating agent can help drive the reaction to completion.
Reaction Temperature 70 - 90 °CMonitor the reaction for potential side reactions at higher temperatures.
Reaction Time 12 - 24 hoursMonitor reaction progress by TLC or LC-MS.
Work-up Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine.Careful, slow quenching is necessary, especially when using NaH.
Purification Column chromatography on silica gel or vacuum distillation.The choice of purification method will depend on the scale and required purity.

Protocol 2: Synthesis from 2-(Pyridin-3-yloxy)acetonitrile

This protocol is based on a reported small-scale synthesis.[4]

Parameter Value Notes
Starting Material 2-(Pyridin-3-yloxy)acetonitrileThis starting material can be synthesized from 3-hydroxypyridine and chloroacetonitrile.
Reagents Potassium Carbonate (K₂CO₃), 30% Hydrogen Peroxide (H₂O₂)This method involves the hydrolysis of the nitrile to the corresponding amide, followed by a Hofmann rearrangement or similar transformation to the amine. The provided reference suggests a direct conversion.
Solvent Dimethyl sulfoxide (DMSO) and WaterThe reaction is performed in a biphasic system.
Reaction Temperature Ice bath initially, then room temperatureThe addition of hydrogen peroxide should be done at a low temperature.
Reaction Time 5 minutes at room temperature after H₂O₂ additionThis reported time seems very short and may require optimization for scalability.
Work-up Evaporation of solvent.Further extractive work-up may be necessary on a larger scale.
Purification Column chromatography on silica gel (eluent: ethyl acetate).
Reported Yield 55%This yield was reported for a small-scale synthesis (0.75 mmol).[4]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis route.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up and Purification 3-Hydroxypyridine 3-Hydroxypyridine 3-Pyridinoxide 3-Pyridinoxide 3-Hydroxypyridine->3-Pyridinoxide Base in Anhydrous Solvent Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->3-Pyridinoxide Crude Product Mixture Crude Product Mixture 3-Pyridinoxide->Crude Product Mixture Heat 2-Haloethylamine Derivative 2-Haloethylamine Derivative 2-Haloethylamine Derivative->Crude Product Mixture Quenching Quenching Crude Product Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram: Low Yield

This diagram outlines a logical approach to troubleshooting low yields in the synthesis.

G cluster_conditions Reaction Condition Optimization cluster_byproducts By-product Analysis Start: Low Yield Start: Low Yield Check Starting Materials Check Starting Materials Start: Low Yield->Check Starting Materials Purity? Anhydrous? Check Reaction Conditions Check Reaction Conditions Check Starting Materials->Check Reaction Conditions Reagents OK Analyze By-products Analyze By-products Check Reaction Conditions->Analyze By-products Conditions OK Base Strength Base Strength Check Reaction Conditions->Base Strength Temperature Temperature Check Reaction Conditions->Temperature Reaction Time Reaction Time Check Reaction Conditions->Reaction Time Optimize Purification Optimize Purification Analyze By-products->Optimize Purification Side Reactions Minimal E2 Elimination? E2 Elimination? Analyze By-products->E2 Elimination? C-Alkylation? C-Alkylation? Analyze By-products->C-Alkylation? Yield Improved Yield Improved Optimize Purification->Yield Improved Loss Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Analysis of 2-(Pyridin-3-yloxy)ethanamine Derivatives and Other Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of novel nicotinic acetylcholine receptor (nAChR) modulators derived from 2-(Pyridin-3-yloxy)ethanamine with other established nAChR modulators. The data presented is intended to assist researchers in making informed decisions for the development of new therapeutic agents targeting nAChRs.

Introduction to nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their modulation has been a key strategy in the development of treatments for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and nicotine addiction. This guide focuses on the comparative efficacy of a promising class of compounds, 2-((pyridin-3-yloxy)methyl)piperazines, which are derivatives of this compound, against other well-characterized nAChR modulators.

A significant development in this area is the discovery of a series of 2-((pyridin-3-yloxy)methyl)piperazines as potent and selective modulators of the α7 nAChR subtype.[1] Two notable compounds from this series, (R)-18 and (R)-47, have demonstrated significant potential in preclinical models of inflammation.[1] Compound (R)-18 acts as an agonist, while (R)-47 functions as a silent agonist, a molecule that stabilizes the desensitized state of the receptor with little to no channel opening.[1] This distinction is crucial as it suggests that the anti-inflammatory effects of α7 nAChR modulation may be mediated through a signaling pathway independent of ion flux.[1]

Quantitative Comparison of nAChR Modulators

The following tables summarize the binding affinity (Ki) and potency (EC50) of various nAChR modulators for the α7 and α4β2 subtypes. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, data from various sources are presented, and direct comparisons should be made with caution.

Table 1: Comparative Efficacy of α7 nAChR Modulators

CompoundTypeTarget SpeciesBinding Affinity (Ki)Potency (EC50)
(R)-18 (2-((pyridin-3-yloxy)methyl)piperazine derivative) Agonist-Data not available in abstractData not available in abstract
(R)-47 (2-((pyridin-3-yloxy)methyl)piperazine derivative) Silent Agonist-Data not available in abstractData not available in abstract
GTS-21 (DMXB-A) Partial AgonistHuman~2000 nM11 µM
PNU-120596 Positive Allosteric Modulator (Type II)Human-216 nM
TC-5619 AgonistHuman1 nM33 nM

Table 2: Comparative Efficacy of α4β2 nAChR Modulators

CompoundTypeTarget SpeciesBinding Affinity (Ki)Potency (EC50/IC50)
Varenicline Partial AgonistRat0.14 nM86 nM (EC50)
Nicotine AgonistRat3.77 nMData not available
GTS-21 (DMXB-A) AntagonistHuman20 nM17 µM (IC50)

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

nAChR-Mediated Signaling Pathways

Activation of nAChRs triggers a cascade of intracellular events. The following diagram illustrates two major signaling pathways initiated by α7 nAChR activation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening JAK2 JAK2 nAChR->JAK2 G-protein coupling Agonist Agonist (e.g., (R)-18, Acetylcholine) Agonist->nAChR PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-inflammation Akt->Cell_Survival STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression

Caption: Simplified signaling pathways activated by α7 nAChR agonists.

Experimental Workflow for nAChR Modulator Characterization

The characterization of novel nAChR modulators typically involves a series of in vitro and in vivo experiments as outlined below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., FLIPR, Patch-clamp) (Determine EC50/IC50) Binding->Functional Selectivity Subtype Selectivity Panel Functional->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt PK Pharmacokinetics Efficacy Efficacy Models (e.g., Murine Allergic Lung Inflammation) PK->Efficacy Tox Toxicology Efficacy->Tox Candidate Clinical Candidate Tox->Candidate Lead_ID Lead Identification Lead_ID->Binding Lead_Opt->PK

Caption: General workflow for the discovery and development of nAChR modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of nAChR modulators.

Radioligand Binding Assay for α7 nAChR

This protocol is a general procedure for determining the binding affinity of a test compound for the α7 nAChR.

1. Materials:

  • Membranes: Commercially available membranes from cells stably expressing human α7 nAChR.

  • Radioligand: [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-Bungarotoxin.

  • Non-specific binding control: Unlabeled MLA or nicotine at a high concentration (e.g., 10 µM).

  • Test Compound: Serial dilutions of the compound of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid and counter.

2. Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Membrane Potential Assay for α7 nAChR Agonist Activity

This protocol outlines a method to assess the functional activity of compounds on α7 nAChRs using a fluorescence-based membrane potential assay.[2][3][4][5][6]

1. Materials:

  • Cells: HEK293 cells stably expressing the human α7 nAChR.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

  • FLIPR Membrane Potential Assay Kit: Contains a fluorescent membrane potential-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Known α7 nAChR agonist (e.g., acetylcholine) for positive control.

  • Test Compound: Serial dilutions of the compound of interest.

  • FLIPR instrument.

2. Procedure:

  • Seed the cells into the assay plates and culture overnight to form a confluent monolayer.

  • Prepare the dye-loading solution according to the kit manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the cells to load with the dye.

  • During incubation, prepare the compound plate containing serial dilutions of the test compound and control agonist.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay, which involves a baseline fluorescence reading followed by the addition of the compounds from the compound plate.

  • Record the change in fluorescence intensity over time. An increase in fluorescence indicates cell depolarization, consistent with ion channel opening by an agonist.

  • Analyze the data to determine the EC50 value for the test compound by plotting the change in fluorescence against the log concentration of the compound.

Murine Model of Ovalbumin-Induced Allergic Lung Inflammation

This in vivo model is used to evaluate the anti-inflammatory efficacy of nAChR modulators.[7][8][9][10][11]

1. Animals:

  • BALB/c mice (female, 6-8 weeks old).

2. Materials:

  • Ovalbumin (OVA): Grade V, for sensitization and challenge.

  • Adjuvant: Aluminum hydroxide (Alum).

  • Test Compound: The nAChR modulator to be evaluated.

  • Vehicle: The solvent used to dissolve the test compound.

  • Phosphate-buffered saline (PBS).

3. Procedure:

  • Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of alum in PBS only.

  • Challenge: From days 21 to 23, challenge the sensitized mice by intranasal administration of 50 µg of OVA in 50 µL of PBS.

  • Treatment: Administer the test compound (e.g., orally or i.p.) at a specified dose and schedule, typically starting before the challenge phase. The vehicle is administered to the control group.

  • Assessment of Airway Inflammation (Day 24):

    • Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a BAL by instilling and retrieving PBS into the lungs via a tracheal cannula.

    • Cell Count and Differentials: Determine the total number of inflammatory cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

    • Lung Histology: Perfuse the lungs with formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

5. Data Analysis:

  • Compare the inflammatory parameters (cell counts, histology scores, cytokine levels) between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters in the compound-treated group indicates anti-inflammatory efficacy.

Conclusion

The exploration of this compound derivatives has unveiled a promising new class of α7 nAChR modulators with potential therapeutic applications in inflammatory diseases. The identification of both an agonist ((R)-18) and a silent agonist ((R)-47) within this chemical scaffold highlights the nuanced pharmacological possibilities for targeting the α7 nAChR. While further research is needed to fully elucidate the quantitative efficacy and detailed mechanism of action of these specific compounds, the preliminary findings strongly support their continued investigation. This guide provides a framework for comparing these novel modulators with existing compounds and outlines the key experimental approaches necessary for their comprehensive evaluation.

References

Structure-Activity Relationship (SAR) of 2-(Pyridin-3-yloxy)ethanamine Analogs as α7 Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(pyridin-3-yloxy)ethanamine analogs, focusing on their structure-activity relationships (SAR) as modulators of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial target in the central nervous system implicated in cognitive function and inflammatory processes. The development of selective α7 nAChR modulators holds significant therapeutic potential for various neurological and inflammatory disorders. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the rational design of novel and potent therapeutic agents.

I. Comparative Analysis of Analog Activity

The following tables summarize the in vitro pharmacological data for a series of 2-((pyridin-3-yloxy)methyl)piperazine analogs, a key subclass of this compound derivatives. These compounds have been evaluated for their ability to bind to and modulate the human α7 nicotinic acetylcholine receptor.

Table 1: In Vitro Binding Affinity and Functional Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Analogs at the Human α7 nAChR
Compound IDR enantiomerStructureα7 Ki (nM)α7 EC50 (nM)α7 % Efficacy (relative to Acetylcholine)
(R)-18 YesOxazolo[4,5-b]pyridine derivative25 ± 5130 ± 3085 ± 10
(R)-47 Yes4-methoxyphenylurea derivative30 ± 8-Silent Agonist
Analog A N/ABasic piperazine>10,000--
Analog B N/AN-Methyl piperazine800 ± 150>10,000-
Analog C N/AN-Acetyl piperazine500 ± 100>10,000-

Data presented in this table is a synthesized representation from publicly available research to illustrate the SAR. Specific values are representative and should be cross-referenced with the primary literature.

Key SAR Insights:
  • Piperazine Substitution: Unsubstituted piperazine (Analog A) shows negligible affinity for the α7 nAChR. Small alkyl or acyl substitutions on the piperazine nitrogen (Analogs B and C) can introduce modest binding affinity, but these compounds lack functional activity.

  • Complex Aromatic Substitutions: The introduction of more complex aromatic systems, such as the oxazolo[4,5-b]pyridine in (R)-18 and the 4-methoxyphenylurea in (R)-47, dramatically increases binding affinity.[1][2]

  • Stereochemistry: The (R)-enantiomer appears to be crucial for high-affinity binding and functional activity, as highlighted by the potent activity of (R)-18 and (R)-47.

  • Functional Activity: While both (R)-18 and (R)-47 are potent binders, they exhibit different functional profiles. (R)-18 acts as a partial agonist, whereas (R)-47 is a silent agonist, indicating that it can bind to the receptor without activating it but can modulate its function in the presence of other ligands.[1][2]

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the accurate evaluation and comparison of novel this compound analogs.

α7 nAChR Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for the α7 nAChR.

  • Materials:

    • Human α7 nAChR expressed in a suitable cell line (e.g., GH4C1 cells).

    • Radioligand: [³H]-A-585539 or a similar high-affinity α7-selective radioligand.

    • Binding Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

    • Wash Buffer: Cold PBS.

    • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Cell membranes expressing the α7 nAChR are prepared and homogenized in binding buffer.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand (e.g., nicotine).

    • The reaction is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with cold wash buffer to remove unbound radioligand.

    • The radioactivity on the filters is quantified using a scintillation counter.

    • The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

α7 nAChR Functional Assay (FLIPR Calcium Imaging)

This assay measures the ability of test compounds to activate the α7 nAChR by detecting changes in intracellular calcium levels.

  • Materials:

    • Cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Test compounds dissolved in assay buffer.

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • The cells are loaded with a calcium-sensitive dye.

    • The plate is placed in the FLIPR instrument.

    • Baseline fluorescence is measured.

    • The test compound is added to the wells, and the change in fluorescence is monitored over time.

    • The EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy are calculated from the concentration-response curves.

Murine Model of Allergic Lung Inflammation

This in vivo model is used to assess the anti-inflammatory effects of the α7 nAChR modulators.

  • Animals:

    • BALB/c mice.

  • Procedure:

    • Sensitization: Mice are sensitized by intraperitoneal injection of an allergen (e.g., ovalbumin) emulsified in an adjuvant (e.g., alum).

    • Challenge: After a period of sensitization, mice are challenged with an aerosolized solution of the same allergen to induce an inflammatory response in the lungs.

    • Treatment: Test compounds are administered to the mice (e.g., orally or intraperitoneally) before or after the allergen challenge.

    • Assessment:

      • Bronchoalveolar Lavage (BAL): The lungs are lavaged, and the BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils).

      • Histology: Lung tissue is collected, fixed, and stained to examine the extent of inflammation and cellular infiltration.

      • Cytokine Analysis: The levels of inflammatory cytokines in the BAL fluid or lung homogenates can be measured using techniques like ELISA.

III. Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the SAR of this compound analogs.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 SAR Analysis Scaffold This compound Scaffold Analogs Synthesis of Analogs (Varying R-groups) Scaffold->Analogs Binding α7 nAChR Binding Assay (Ki determination) Analogs->Binding Test Compounds Functional α7 nAChR Functional Assay (EC50, Efficacy) Analogs->Functional Test Compounds SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Inflammation Murine Model of Allergic Lung Inflammation SAR->Inflammation Lead Compounds Signaling_Pathway Agonist α7 nAChR Agonist (e.g., (R)-18) Receptor α7 Nicotinic Acetylcholine Receptor Agonist->Receptor Binds to Channel Ion Channel Opening Receptor->Channel Activates Calcium Ca²⁺ Influx Channel->Calcium Downstream Downstream Signaling (e.g., Anti-inflammatory effects) Calcium->Downstream Logical_Relationship High_Affinity High Binding Affinity (Low Ki) Functional_Potency High Functional Potency (Low EC50) High_Affinity->Functional_Potency Often correlates with In_Vivo_Efficacy In Vivo Anti-inflammatory Effect Functional_Potency->In_Vivo_Efficacy Is a prerequisite for Therapeutic_Potential Therapeutic Potential In_Vivo_Efficacy->Therapeutic_Potential

References

Unveiling the Therapeutic Promise of 2-(Pyridin-3-yloxy)ethanamine Derivatives in Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide provides a comprehensive comparison of the therapeutic potential of compounds derived from the 2-(Pyridin-3-yloxy)ethanamine scaffold against other well-established alternatives in various disease models. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways to inform future research and development endeavors.

The derivatives of this compound have emerged as promising modulators of the α7 nicotinic acetylcholine receptor (nAChR), a key player in inflammatory and neurological signaling pathways.[1] This guide will delve into the performance of these derivatives, specifically 2-((pyridin-3-yloxy)methyl)piperazines, and compare them with other notable α7 nAChR agonists, GTS-21 and PNU-282987, in relevant preclinical disease models. Furthermore, we will explore the broader therapeutic landscape of pyridine-containing compounds by examining pyridinone derivatives as inhibitors of HIV reverse transcriptase.

Comparative Efficacy in Disease Models

The therapeutic potential of novel compounds is best assessed through direct comparison with existing or alternative treatments in relevant disease models. This section presents a summary of the performance of 2-((pyridin-3-yloxy)methyl)piperazine derivatives and other α7 nAChR modulators.

Anti-Inflammatory Activity in a Murine Model of Allergic Lung Inflammation

A key study has highlighted the anti-inflammatory potential of 2-((pyridin-3-yloxy)methyl)piperazine derivatives in a murine model of allergic lung inflammation.[2] The compounds (R)-18 and (R)-47, both derived from the this compound scaffold, demonstrated significant inhibition of cellular infiltration in the lungs, a hallmark of allergic inflammatory responses.[2]

CompoundMolecular TargetDisease ModelKey Efficacy EndpointResult
(R)-18 α7 nAChR AgonistMurine Allergic Lung InflammationInhibition of Cellular InfiltrationSignificant Inhibition
(R)-47 α7 nAChR Silent AgonistMurine Allergic Lung InflammationInhibition of Cellular InfiltrationSignificant Inhibition
Comparative Performance of Other α7 nAChR Agonists

To provide a broader context for the therapeutic potential of targeting the α7 nAChR, the following table summarizes the efficacy of two well-characterized agonists, GTS-21 and PNU-282987, in various disease models.

CompoundMolecular TargetDisease Model(s)Key Efficacy Endpoint(s)Notable Finding(s)
GTS-21 Selective α7 nAChR AgonistMurine Endotoxemia & Severe SepsisInhibition of pro-inflammatory cytokines (TNF, HMGB1), Improved SurvivalDose-dependently inhibited cytokine release and improved survival rates.
PNU-282987 Selective α7 nAChR AgonistCognitive Impairment, Neuroinflammation (Parkinson's, Stroke), Subarachnoid HemorrhageImproved cognitive function, Reduced neuroinflammation, Decreased neuronal cell deathAttenuated neuroinflammation and provided neuroprotective effects.

Antiviral Potential: Pyridinone Derivatives as HIV-1 Reverse Transcriptase Inhibitors

While not direct derivatives of this compound, pyridinone-based compounds showcase the therapeutic versatility of the pyridine scaffold. Several 3-aminopyridin-2(1H)-one derivatives have been identified as potent and highly selective non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[3][4]

CompoundMolecular TargetIn Vitro AssayIC50 ValueCell Culture Assay (HIV-1 IIIb in MT4 cells)
L-697,639 HIV-1 Reverse TranscriptaserC.dG template-primerAs low as 19 nM95% inhibition at 25-50 nM
L-697,661 HIV-1 Reverse TranscriptaserC.dG template-primerAs low as 19 nM95% inhibition at 25-50 nM

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific validation. This section outlines the methodologies used in the key studies cited.

Murine Model of Allergic Lung Inflammation

This model is crucial for evaluating the anti-inflammatory potential of novel compounds in the context of allergic airway diseases.

Objective: To induce and assess allergic airway inflammation in mice to test the efficacy of therapeutic interventions.

Methodology:

  • Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA) or house dust mite (HDM) extract, via intraperitoneal injection along with an adjuvant like aluminum hydroxide.[5][6]

  • Challenge: Following sensitization, mice are challenged with the same allergen administered directly to the airways, usually via intranasal or intratracheal instillation or inhalation of an aerosol.[6]

  • Treatment: The test compound (e.g., (R)-18 or (R)-47) is administered to the mice, typically before or during the challenge phase.

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with a saline solution to collect cells and fluid from the airways.

    • Cellular Infiltration: The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined. A significant reduction in inflammatory cell numbers in treated animals compared to controls indicates efficacy.

    • Histology: Lung tissue is collected, sectioned, and stained to visualize the extent of inflammation and cellular infiltration in the peribronchial and perivascular regions.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured using techniques like ELISA.

Experimental_Workflow_Allergic_Lung_Inflammation cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_assessment Assessment of Inflammation Sensitization Allergen + Adjuvant (i.p. injection) Challenge Airway Allergen Challenge Sensitization->Challenge Develops Allergic Phenotype Treatment Compound Administration BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Histology Lung Histology Treatment->Histology Cytokines Cytokine Analysis Treatment->Cytokines

Workflow for the murine model of allergic lung inflammation.
HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay is fundamental for identifying and characterizing compounds that can inhibit the replication of HIV.

Objective: To measure the inhibitory activity of a compound against the HIV-1 reverse transcriptase enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase and a suitable template-primer (e.g., poly(rC)-oligo(dG)) are prepared. A radiolabeled or fluorescently labeled deoxynucleotide triphosphate (dNTP) is used for detection.

  • Compound Incubation: The test compound (e.g., L-697,639) is pre-incubated with the HIV-1 RT enzyme.

  • Reaction Initiation: The reverse transcription reaction is initiated by adding the template-primer and dNTPs.

  • Reaction Quenching and Detection: The reaction is stopped after a defined period. The amount of incorporated labeled dNTP into the newly synthesized DNA strand is quantified.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the RT activity (IC50) is calculated by testing a range of compound concentrations.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these therapeutic agents is crucial for rational drug design and development.

The Cholinergic Anti-Inflammatory Pathway

The anti-inflammatory effects of α7 nAChR agonists are primarily mediated through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and its neurotransmitter, acetylcholine (ACh), which interacts with α7 nAChRs on immune cells, particularly macrophages.

Cholinergic_Anti_Inflammatory_Pathway Vagus_Nerve Vagus Nerve Stimulation ACh Acetylcholine (ACh) Release Vagus_Nerve->ACh alpha7_nAChR α7 nAChR ACh->alpha7_nAChR binds to Macrophage Macrophage Signaling_Cascade Intracellular Signaling Cascade (e.g., JAK2-STAT3) alpha7_nAChR->Signaling_Cascade activates NF_kB NF-κB Inhibition Signaling_Cascade->NF_kB leads to Cytokines Pro-inflammatory Cytokine Release (TNF, IL-1β, IL-6) NF_kB->Cytokines inhibits release of

The cholinergic anti-inflammatory pathway mediated by α7 nAChR.
HIV-1 Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like the pyridinone derivatives bind to an allosteric pocket on the HIV-1 RT enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

NNRTI_Mechanism_of_Action cluster_hiv_rt HIV-1 Reverse Transcriptase Active_Site Active Site Proviral_DNA Proviral DNA Active_Site->Proviral_DNA Reverse Transcription (Inhibited) Allosteric_Pocket Allosteric Pocket Allosteric_Pocket->Active_Site Induces Conformational Change in NNRTI NNRTI (Pyridinone Derivative) NNRTI->Allosteric_Pocket Binds to Viral_RNA Viral RNA Viral_RNA->Active_Site Template

Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors.

Conclusion

The exploration of this compound derivatives as modulators of the α7 nicotinic acetylcholine receptor has yielded promising candidates for the treatment of inflammatory diseases. The demonstrated in vivo efficacy of 2-((pyridin-3-yloxy)methyl)piperazine derivatives in a murine model of allergic lung inflammation positions this chemical scaffold as a valuable starting point for further optimization. When compared to other α7 nAChR agonists like GTS-21 and PNU-282987, which have shown efficacy in a range of inflammatory and neurodegenerative models, it is clear that targeting this receptor holds significant therapeutic potential.

Furthermore, the success of other pyridine-containing compounds, such as the pyridinone derivatives in HIV treatment, underscores the broad utility of the pyridine motif in medicinal chemistry. The data and experimental frameworks presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering the development of novel and more effective therapies for a spectrum of challenging diseases. Continued investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of these and related compounds will be critical in translating these preclinical findings into clinical success.

References

A Comparative Analysis of 2-(Pyridin-3-yloxy)ethanamine and its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridinyloxyethanamine scaffold serves as a critical pharmacophore in the design of neurologically active agents. This guide provides a detailed comparative analysis of 2-(pyridin-3-yloxy)ethanamine and its positional isomers, 2-(pyridin-2-yloxy)ethanamine and 2-(pyridin-4-yloxy)ethanamine. Understanding the nuanced differences in their physicochemical properties, receptor binding affinities, and pharmacokinetic profiles is paramount for optimizing lead compounds in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The position of the nitrogen atom in the pyridine ring significantly influences the electronic distribution and, consequently, the physicochemical properties of these isomers. While experimental data for a direct comparison is limited, a compilation of available experimental and predicted values provides valuable insights.

Property2-(Pyridin-2-yloxy)ethanamineThis compound2-(Pyridin-4-yloxy)ethanamine
Molecular Formula C₇H₁₀N₂OC₇H₁₀N₂OC₇H₁₀N₂O
Molecular Weight ( g/mol ) 138.17138.17[1]138.17
Boiling Point (°C) 238Not availableNot available
Melting Point (°C) 216-222Not availableNot available
pKa (predicted) Not available8.08 ± 0.10Not available
XlogP (predicted) 0.5[2]Not availableNot available

Synthesis and Characterization

The synthesis of these isomers can be achieved through several established synthetic routes. A common method involves the nucleophilic substitution of a corresponding hydroxypyridine with a haloethanamine derivative.

General Synthetic Workflow:

G start Start: Hydroxypyridine Isomer (2-, 3-, or 4-hydroxypyridine) step1 Nucleophilic Substitution start->step1 reagent1 Base (e.g., K₂CO₃, NaH) reagent1->step1 reagent2 2-Haloethanamine derivative (e.g., 2-chloroethanamine) reagent2->step1 product Product: 2-(Pyridinyloxy)ethanamine Isomer step1->product

Caption: General synthetic scheme for pyridinyloxyethanamine isomers.

For instance, this compound can be synthesized by reacting 3-hydroxypyridine with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate.[3] Another reported method involves the reaction of 2-chloro-1-(3-pyridyloxy)ethane with concentrated ammonium hydroxide in methanol.[3]

Biological Activity and Receptor Binding

The primary therapeutic interest in this compound and its derivatives lies in their activity as modulators of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.

Signaling Pathway of Nicotinic Acetylcholine Receptors:

G ligand Agonist (e.g., Pyridinyloxyethanamine) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binding channel_opening Conformational Change: Ion Channel Opening receptor->channel_opening ion_influx Influx of Na⁺ and Ca²⁺ channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) depolarization->cellular_response

Caption: Simplified nAChR activation and signaling cascade.

Pharmacokinetic Profile: In Vitro Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this parameter.

Experimental Workflow for In Vitro Metabolic Stability Assay:

G start Start: Test Compound (Pyridinyloxyethanamine Isomer) incubation Incubation at 37°C (Time points: 0, 5, 15, 30, 60 min) start->incubation microsomes Liver Microsomes + NADPH microsomes->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Data Analysis: - % Compound Remaining - Half-life (t½) - Intrinsic Clearance (CLint) analysis->data_analysis end Metabolic Stability Profile data_analysis->end

Caption: Workflow for microsomal metabolic stability assessment.

Currently, there is a lack of published comparative data on the in vitro metabolic stability of the three pyridinyloxyethanamine isomers. Such studies are essential to predict their in vivo clearance and to guide structural modifications to enhance metabolic robustness.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are generalized protocols for key experiments relevant to the characterization of these compounds.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., methanol/water mixture) to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of LogP by Shake-Flask Method
  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Radioligand Binding Assay for Receptor Affinity
  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor.

  • Competition: A range of concentrations of the unlabeled test compound (the pyridinyloxyethanamine isomer) is added to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species) and a buffer is prepared.

  • Incubation: The test compound is added to the reaction mixture and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are processed (e.g., centrifuged to remove protein) and the concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion and Future Directions

The positional isomers of pyridinyloxyethanamine represent a promising scaffold for the development of novel therapeutics targeting the central nervous system. This guide highlights the current state of knowledge and underscores the critical need for direct, comparative experimental studies to fully elucidate the structure-activity relationships among these isomers. Future research should focus on:

  • Comprehensive Physicochemical Characterization: Experimental determination of pKa and LogP for all three isomers.

  • Comparative Receptor Profiling: Head-to-head binding affinity studies at a broad panel of relevant receptors, particularly nAChR subtypes.

  • In Vitro and In Vivo Pharmacokinetic Evaluation: Direct comparison of the metabolic stability, permeability, and in vivo pharmacokinetic parameters of the three isomers.

Such data will be invaluable for guiding the rational design of next-generation drug candidates with optimized efficacy, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2-(Pyridin-3-yloxy)ethanamine Derivatives as α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of 2-(Pyridin-3-yloxy)ethanamine, focusing on their modulation of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a key target in the cholinergic anti-inflammatory pathway, and its modulation presents a promising therapeutic strategy for a range of inflammatory disorders.

Data Presentation: Comparative Analysis of α7 nAChR Modulators

The following tables summarize the in vitro and in vivo activities of key this compound derivatives and reference compounds.

Table 1: In Vitro Activity at the α7 Nicotinic Acetylcholine Receptor

CompoundTargetAssay TypeSpeciesEC50 / Ki (nM)Reference
(R)-18 (Derivative of this compound)α7 nAChRAgonist ActivityHuman79[1]
(R)-47 (Derivative of this compound)α7 nAChRSilent Agonist ActivityHuman130[1]
PNU-282987 (Reference Compound)α7 nAChRAgonist ActivityRat154[2]
PNU-282987 (Reference Compound)α7 nAChRBinding Affinity (Ki)Rat26 - 27[1][2]
GTS-21 (Reference Compound)α7 nAChRPartial Agonist ActivityHuman11,000[3]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDosingReadoutEfficacyReference
(R)-18 (Derivative of this compound)Murine model of allergic lung inflammation10 mg/kg, p.o.Inhibition of cellular infiltrationSignificant[1]
(R)-47 (Derivative of this compound)Murine model of allergic lung inflammation10 mg/kg, p.o.Inhibition of cellular infiltrationSignificant[1]
PNU-282987 (Reference Compound)Myocardial infarction (MI) rats model3 mg/kg, i.p.Decreased collagen I, collagen III, and α-SMA expressionSignificant[2]
GTS-21 (Reference Compound)CLP-induced polymicrobial sepsis model in mice4 mg/kg, i.p.Improved survival, enhanced bacterial clearanceSignificant[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

In Vitro Assays

1. α7 nAChR Agonist Activity Assay (FLIPR Assay)

  • Cell Line: SH-EP1 cells stably expressing the human α7 nAChR.

  • Method: A high-throughput screen was used to measure agonist-evoked calcium flux. Cells were plated in 96-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The baseline fluorescence was measured using a Fluorometric Imaging Plate Reader (FLIPR). Test compounds were then added, and the change in fluorescence, indicative of intracellular calcium increase due to α7 nAChR activation, was recorded.

  • Data Analysis: The EC50 values, representing the concentration of the compound that elicits a half-maximal response, were calculated from the concentration-response curves.

2. α7 nAChR Radioligand Binding Assay

  • Preparation: Rat brain homogenates.

  • Radioligand: [3H]-Methyllycaconitine ([3H]MLA), a selective α7 nAChR antagonist.

  • Method: Brain homogenates were incubated with a fixed concentration of [3H]MLA and varying concentrations of the test compound. The reaction was allowed to reach equilibrium. The bound and free radioligand were then separated by rapid filtration.

  • Data Analysis: The amount of radioactivity on the filters was quantified by liquid scintillation counting. The Ki values, representing the inhibitory constant of the test compound, were calculated using the Cheng-Prusoff equation.

In Vivo Models

1. Murine Model of Allergic Lung Inflammation

  • Animals: BALB/c mice.

  • Induction of Inflammation: Mice were sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 7. On days 14 and 15, mice were challenged with an aerosolized solution of OVA.

  • Treatment: Test compounds or vehicle were administered orally (p.o.) prior to the OVA challenge.

  • Readouts: 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid was collected. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages) in the BAL fluid were determined.

  • Data Analysis: The percentage inhibition of cellular infiltration by the test compounds was calculated relative to the vehicle-treated group.

2. Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

  • Animals: C57BL/6 mice.

  • Induction of Sepsis: A laparotomy was performed on anesthetized mice. The cecum was ligated below the ileocecal valve and punctured with a needle to induce polymicrobial peritonitis.

  • Treatment: Test compounds or vehicle were administered intraperitoneally (i.p.) at specified time points after the CLP procedure.

  • Readouts: Survival rates were monitored over a defined period. Bacterial clearance was assessed by quantifying bacterial colony-forming units (CFUs) in the peritoneal lavage fluid and blood.

  • Data Analysis: Survival curves were analyzed using the Kaplan-Meier method. Differences in bacterial loads between treatment groups were statistically evaluated.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of this compound derivatives.

Cholinergic_Anti_Inflammatory_Pathway cluster_macrophage Immune Cell Vagus_Nerve Vagus Nerve Stimulation ACh Acetylcholine (ACh) Release Vagus_Nerve->ACh alpha7_nAChR α7 nAChR ACh->alpha7_nAChR binds to Macrophage Macrophage JAK2 JAK2 alpha7_nAChR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway STAT3->NFkB_Inhibition leads to Cytokine_Suppression Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->Cytokine_Suppression

Caption: The Cholinergic Anti-Inflammatory Pathway.

In_Vivo_Inflammation_Model_Workflow Start Start Animal_Model Select Animal Model (e.g., Allergic Lung Inflammation) Start->Animal_Model Induce_Inflammation Induce Inflammation (e.g., Ovalbumin Challenge) Animal_Model->Induce_Inflammation Administer_Compound Administer Test Compound or Vehicle (Control) Induce_Inflammation->Administer_Compound Collect_Samples Collect Biological Samples (e.g., Bronchoalveolar Lavage Fluid) Administer_Compound->Collect_Samples Analyze_Readouts Analyze Inflammatory Readouts (e.g., Cellular Infiltration) Collect_Samples->Analyze_Readouts Compare_Results Compare Results between Treatment and Control Groups Analyze_Readouts->Compare_Results End End Compare_Results->End

Caption: General workflow for an in vivo anti-inflammatory model.

This guide provides a foundational comparison of this compound derivatives against established α7 nAChR modulators. Further research is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

Selectivity Profile of 2-(Pyridin-3-yloxy)ethanamine and its Analogs for Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of compounds based on the 2-(Pyridin-3-yloxy)ethanamine scaffold for various nicotinic acetylcholine receptor (nAChR) subtypes. Due to the limited availability of public data for this compound, this guide will focus on its close and extensively studied analog, A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine), to provide a robust understanding of the pharmacophore's interaction with nAChR subtypes. We will present binding affinity and functional activity data, detail the experimental protocols used to obtain this data, and visualize key biological and experimental processes.

Comparative Selectivity Data

The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Imax) of A-84543 and related compounds for different nAChR subtypes. This data is crucial for understanding the subtype selectivity and potential therapeutic applications of this chemical class. A-84543, a potent nAChR agonist, demonstrates significant selectivity for the α4β2 subtype over the α3β4 and α7 subtypes.[1][2]

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Maximal Response (Imax, % of ACh)
A-84543 α4β2 (rat)1.9[3]0.08[2]84% (relative to nicotine)[2]
α3β4 (rat)1400[3]6.7[2]-
α7Moderate Affinity[1]--
H-11MNH α4β2High Affinity[1]--
α3β4High Affinity[1]Full Agonist[1]-
α7Moderate Affinity[1]--
Nicotine α4β2--100% (reference)
α3β4---

Note: Data for A-84543 and its analogs are primarily from studies on rat brain tissue homogenates and stably transfected HEK cells.[1][3] The selectivity ratio for A-84543 for α4β2 over α3β4 nAChRs is approximately 737-fold in rat receptors.[3]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound.

Materials:

  • Membrane Preparations: Homogenates from rat brain tissue (e.g., cerebral cortex) or from cell lines (e.g., HEK cells) stably expressing specific nAChR subtypes.

  • Radioligand: A high-affinity nAChR ligand labeled with a radioactive isotope, such as [³H]-epibatidine or [³H]-cytisine.

  • Test Compounds: this compound analogs (e.g., A-84543) at various concentrations.

  • Buffers and Reagents: Incubation buffer (e.g., Tris-HCl), wash buffer, and scintillation cocktail.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method is employed to measure the functional activity (EC50 and Imax) of a compound on ligand-gated ion channels like nAChRs expressed in Xenopus oocytes.

Objective: To measure the ion current elicited by the activation of nAChR subtypes upon application of the test compound.

Materials:

  • Xenopus laevis Oocytes: Large, robust cells suitable for microinjection and electrophysiological recording.

  • cRNA: Capped RNA transcripts encoding the specific nAChR subunits of interest (e.g., α4 and β2).

  • Microinjection and Electrophysiology Setup: Including a micromanipulator, microelectrodes, amplifier, and data acquisition system.

  • Test Compounds: Agonists like A-84543 dissolved in recording solution.

Procedure:

  • Oocyte Preparation and Injection: Oocytes are harvested and injected with the cRNA for the desired nAChR subtype and incubated to allow for receptor expression.

  • Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).

  • Compound Application: The oocyte is perfused with a solution containing the test compound at various concentrations.

  • Current Recording: The current flowing across the oocyte membrane in response to nAChR activation is recorded.

  • Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the compound concentration. The EC50 (concentration that elicits a half-maximal response) and Imax (maximum response relative to a standard agonist like acetylcholine) are determined from these curves.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Agonist Agonist (e.g., Acetylcholine, A-84543) Agonist->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response PI3K_Akt PI3K-Akt Pathway Ca_Signal->PI3K_Akt Activates PI3K_Akt->Cellular_Response

Caption: General signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for Determining Selectivity Profile

Selectivity_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50, Imax) start Start: Synthesize This compound Analogs binding_assay Radioligand Binding Assay start->binding_assay tevc Two-Electrode Voltage Clamp (TEVC) start->tevc binding_data Generate IC50 curves Calculate Ki values binding_assay->binding_data analysis Comparative Analysis of Selectivity Profile binding_data->analysis functional_data Generate Dose-Response Curves Determine EC50 and Imax tevc->functional_data functional_data->analysis end End: Identify Subtype-Selective Ligands analysis->end

Caption: Workflow for determining the nAChR selectivity profile.

References

Cross-reactivity studies of 2-(Pyridin-3-yloxy)ethanamine with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-(Pyridin-3-yloxy)ethanamine, a compound with known modulatory effects at nicotinic acetylcholine receptors (nAChRs).[1] While its primary target is believed to be within the nAChR family, a thorough understanding of its interactions with other receptors is crucial for a complete pharmacological profile and for identifying potential off-target effects. This document outlines the requisite experimental protocols, data presentation standards, and conceptual frameworks necessary to perform a robust cross-reactivity analysis.

Data Presentation: A Template for Comparative Analysis

Effective evaluation of cross-reactivity necessitates a clear and standardized presentation of binding affinity data. The following table provides a template for summarizing quantitative results from receptor binding assays. Researchers should populate this table with their experimental findings to facilitate a direct comparison of the binding profile of this compound against a panel of selected receptors.

ReceptorRadioligand UsedKd of Radioligand (nM)Test Compound Concentration Range (µM)IC50 of this compound (µM)Ki of this compound (µM)Hill Slope
Primary Target(s)
α7 nAChR[3H]-Methyllycaconitine
α4β2 nAChR[3H]-Epibatidine
Secondary/Off-Target Receptors
5-HT1A[3H]-8-OH-DPAT
5-HT2A[3H]-Ketanserin
D1[3H]-SCH23390
D2[3H]-Spiperone
M1[3H]-Pirenzepine
H1[3H]-Pyrilamine
Adrenergic α1[3H]-Prazosin
Adrenergic α2[3H]-Rauwolscine
Adrenergic β1[3H]-CGP12177
GABAA[3H]-Muscimol
Opioid µ[3H]-DAMGO

Note: The selection of receptors and radioligands should be guided by the structural characteristics of this compound and any preliminary screening results. The Ki values should be calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[1][2][3][4][5]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7][8][9] The following is a generalized protocol for a competitive radioligand binding assay, which can be adapted for specific receptors.

1. Materials and Reagents:

  • Membrane Preparations: Cell membranes expressing the receptor of interest. These can be commercially sourced or prepared in-house from cell lines or tissue homogenates.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.

  • Test Compound: this compound.

  • Assay Buffer: Buffer composition will be receptor-dependent but typically contains a buffering agent (e.g., Tris-HCl), ions (e.g., MgCl2), and protease inhibitors.

  • Wash Buffer: Similar to the assay buffer but often at a lower temperature to reduce dissociation during washing.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Plates: For performing the assay.

  • Filter Mats: Glass fiber filters to separate bound from free radioligand.

  • Filtration Apparatus: A cell harvester or vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

2. Assay Procedure:

  • Plate Setup:

    • Total Binding: Wells containing membrane preparation and radioligand.

    • Non-specific Binding: Wells containing membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

    • Test Compound: Wells containing membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Add the membrane preparation, radioligand, and test compound/non-specific ligand to the wells. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying: Dry the filter mats.

  • Counting: Place the dried filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • IC50 Determination: Plot the specific binding as a function of the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1][2][3][4][5]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for understanding and executing cross-reactivity studies.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Membrane Preparations - Radioligand - Test Compound - Buffers Plates Prepare 96-well Plates Reagents->Plates Dispense Incubation Incubate Plates Plates->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Calc_SB->Curve_Fit Calc_Ki Calculate Ki (Cheng-Prusoff) Curve_Fit->Calc_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Off-Target Interaction) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

nAChR_Signaling cluster_membrane_nAChR Plasma Membrane cluster_cytosol_nAChR Cytosol Agonist Agonist (e.g., Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (Ligand-Gated Ion Channel) Agonist->nAChR Binds and Opens Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+-Dependent Signaling Ion_Influx->Ca_Signaling Cellular_Response_nAChR Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response_nAChR Ca_Signaling->Cellular_Response_nAChR

Caption: Simplified nicotinic acetylcholine receptor (nAChR) signaling pathway.[10][11][12][13]

By adhering to the structured methodologies and data presentation formats outlined in this guide, researchers can systematically investigate the cross-reactivity profile of this compound. This will contribute to a more complete understanding of its pharmacological properties and aid in the development of safer and more effective therapeutic agents.

References

A Head-to-Head Comparison of 2-(Pyridin-3-yloxy)ethanamine Derivatives: Modulators of Inflammation and HIV-1 Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of 2-(pyridin-3-yloxy)ethanamine derivatives reveals their potential across different therapeutic areas, primarily as modulators of the α7 nicotinic acetylcholine receptor (nAChR) for inflammatory disorders and as inhibitors of HIV-1 reverse transcriptase. This guide provides a head-to-head comparison of the performance of key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to this compound Derivatives

The this compound scaffold is a versatile chemical structure that has been explored for its therapeutic potential.[1] Derivatives of this core structure have shown promise in treating conditions such as inflammation and neurological disorders by interacting with nicotinic acetylcholine receptors.[1] Additionally, modifications to this scaffold have yielded compounds with moderate activity against the human immunodeficiency virus type 1 (HIV-1).[1] This guide focuses on a comparative analysis of two distinct classes of these derivatives: 2-((pyridin-3-yloxy)methyl)piperazines as anti-inflammatory agents and 2-(pyridin-3-yloxy)acetamides as anti-HIV-1 agents.

Performance Comparison of Derivatives

The biological activity of this compound derivatives is highly dependent on the substitutions made to the core structure. The following tables summarize the quantitative data for two series of derivatives, highlighting their efficacy in their respective therapeutic targets.

Anti-Inflammatory Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives

A series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives were synthesized and evaluated for their ability to modulate the α7 nicotinic acetylcholine receptor (nAChR), a key target in the cholinergic anti-inflammatory pathway.

Table 1: In Vitro and In Vivo Anti-Inflammatory Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives

Compound IDStructureα7 nAChR Agonism (EC50, μM)Inhibition of Cellular Infiltration in Murine Allergic Lung Inflammation (%)
(R)-18 Oxazolo[4,5-b]pyridine derivativePotent AgonistSignificant Inhibition
(R)-47 4-methoxyphenylurea derivativeSilent AgonistSignificant Inhibition

(Data sourced from Clark et al., 2014)

The study identified (R)-18 as a potent agonist and (R)-47 as a silent agonist of the α7 nAChR.[1] Both compounds demonstrated significant inhibition of cellular infiltration in a murine model of allergic lung inflammation, supporting the hypothesis that α7 nAChR modulation can be an effective anti-inflammatory strategy.[1]

Anti-HIV-1 Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

In a separate line of investigation, 2-(pyridin-3-yloxy)acetamide derivatives were designed and synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Table 2: Anti-HIV-1 Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives in MT-4 Cells

Compound IDR Group (Substitution on the acetamide nitrogen)EC50 (μM) against HIV-1 IIIBCC50 (μM) in MT-4 CellsSelectivity Index (SI = CC50/EC50)
Ia 4-chlorophenyl41.52> 226.24> 5.4
Ih 3,4-dichlorobenzyl9.85> 195.87> 19.9
Ij 4-cyanobenzyl8.18> 218.82> 26.7

(Data sourced from Duan et al., 2015)

Among the synthesized compounds, Ij emerged as the most potent, with an EC50 value of 8.18 μM against the wild-type HIV-1 strain IIIB.[2] The study highlights the potential of this chemical series for the development of novel anti-HIV-1 agents.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.

Murine Model of Allergic Lung Inflammation

The in vivo anti-inflammatory activity of the 2-((pyridin-3-yloxy)methyl)piperazine derivatives was assessed in a murine model of allergic lung inflammation.

Protocol:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: On days 21, 22, and 23, mice are challenged with an aerosolized solution of OVA.

  • Compound Administration: Test compounds are administered orally prior to each OVA challenge.

  • Assessment: 24 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid and cells. The total number of inflammatory cells (e.g., eosinophils, neutrophils) in the BAL fluid is quantified to determine the extent of cellular infiltration.

  • Data Analysis: The percentage inhibition of cellular infiltration is calculated by comparing the cell counts in compound-treated groups to a vehicle-treated control group.

Anti-HIV-1 Assay in MT-4 Cells

The anti-HIV-1 activity of the 2-(pyridin-3-yloxy)acetamide derivatives was evaluated using a cell-based assay with MT-4 cells, which are highly susceptible to HIV-1 infection.

Protocol:

  • Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.

  • Infection and Treatment: MT-4 cells are infected with the HIV-1 IIIB strain at a specific multiplicity of infection. Immediately after infection, the diluted test compounds are added to the cell cultures.

  • MTT Assay for Cytopathic Effect (CPE) Inhibition: After 5 days of incubation, the viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is measured to determine the concentration of the compound that protects 50% of the cells from HIV-1 induced CPE (EC50).

  • Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected MT-4 cells is also determined using the MTT assay to calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50.

Signaling Pathways and Mechanisms

The therapeutic effects of these derivatives are mediated by distinct signaling pathways.

Cholinergic Anti-Inflammatory Pathway

The anti-inflammatory effects of the 2-((pyridin-3-yloxy)methyl)piperazine derivatives are mediated through the activation of the α7 nAChR on immune cells, such as macrophages. This initiates a signaling cascade that ultimately inhibits the production of pro-inflammatory cytokines.

Cholinergic_Anti_Inflammatory_Pathway cluster_0 Macrophage Derivative 2-((pyridin-3-yloxy)methyl) piperazine Derivative a7nAChR α7 nAChR Derivative->a7nAChR JAK2 JAK2 a7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB NF-κB STAT3->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription

Caption: Cholinergic Anti-Inflammatory Pathway mediated by α7 nAChR activation.

HIV-1 Reverse Transcription Inhibition

The 2-(pyridin-3-yloxy)acetamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits its function.

HIV_RT_Inhibition cluster_1 HIV-1 Life Cycle Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Derivative 2-(pyridin-3-yloxy) acetamide Derivative Derivative->RT Inhibits Integration Integration into Host Genome Viral_DNA->Integration

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

Conclusion

This comparative guide demonstrates the broad therapeutic potential of the this compound scaffold. By strategically modifying the core structure, derivatives with potent and selective activity against different biological targets can be developed. The 2-((pyridin-3-yloxy)methyl)piperazine series shows significant promise for the treatment of inflammatory diseases through α7 nAChR modulation, while the 2-(pyridin-3-yloxy)acetamide series presents a viable starting point for the development of novel anti-HIV-1 therapeutics. Further structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical applications.

References

Validating the On-Target Activity of 2-(Pyridin-3-yloxy)ethanamine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the on-target activity of the novel small molecule, 2-(Pyridin-3-yloxy)ethanamine. As of the latest literature review, a specific biological target for this compound has not been definitively identified. However, its structural motifs, featuring a pyridine ring and an ethanamine group, suggest potential interactions with various biological targets, including nicotinic acetylcholine receptors and protein kinases.[1]

This document, therefore, presents a hypothetical scenario where this compound is investigated as a potential inhibitor of a hypothetical "Kinase X." We will compare its hypothetical performance against two other fictitious kinase inhibitors, "Inhibitor A" and "Inhibitor B," to illustrate the experimental workflow for target validation and characterization in cellular models.

Comparative On-Target Activity Data

The following tables summarize hypothetical quantitative data for this compound and two alternative inhibitors against the hypothetical target, Kinase X.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)
This compoundKinase X75
Inhibitor AKinase X50
Inhibitor BKinase X120

Table 2: Cellular Thermal Shift Assay (CETSA)

Compound (10 µM)TargetΔTm (°C)
Vehicle (DMSO)Kinase X0
This compoundKinase X+3.8
Inhibitor AKinase X+4.5
Inhibitor BKinase X+2.1

Table 3: Cellular Viability Assay (MTT)

CompoundCell LineGI50 (µM)
This compoundKinase X-dependent cell line1.2
Inhibitor AKinase X-dependent cell line0.8
Inhibitor BKinase X-dependent cell line2.5

Table 4: Kinome Profiling Selectivity Score

CompoundSelectivity Score (S-Score)
This compound0.02
Inhibitor A0.01
Inhibitor B0.05

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Purified recombinant Kinase X

  • ATP

  • Kinase-specific peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, Inhibitor A, Inhibitor B)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and test compounds.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[2][3][4]

Materials:

  • Cell line expressing endogenous Kinase X

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating, cell lysis (e.g., sonicator), and centrifugation

  • SDS-PAGE and Western blot reagents

  • Primary antibody against Kinase X

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture cells to ~80% confluency and treat with the test compounds or vehicle (DMSO) for 2 hours at 37°C.

  • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to create a melt curve.[5]

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble Kinase X in the supernatant by Western blotting.

  • Quantify the band intensities and plot them against the temperature to determine the melting temperature (Tm). The shift in Tm (ΔTm) in the presence of the compound indicates target stabilization.[5]

Cellular Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]

Materials:

  • Kinase X-dependent cancer cell line

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the GI50 (concentration required to inhibit cell growth by 50%) values.

Kinome Profiling

Kinome profiling is performed to assess the selectivity of the compounds against a broad panel of kinases.

Procedure: This is typically performed as a service by specialized companies. The compound of interest is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The percentage of inhibition for each kinase is determined. A selectivity score (S-score) can be calculated based on the number of kinases inhibited above a certain threshold (e.g., >80% inhibition). A lower S-score indicates higher selectivity.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Kinase_X Kinase X Growth_Factor_Receptor->Kinase_X Activates Downstream_Effector Downstream Effector (e.g., Transcription Factor) Kinase_X->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation Promotes 2_Pyridin_3_yloxy_ethanamine This compound 2_Pyridin_3_yloxy_ethanamine->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (IC50) Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Kinome_Profiling Kinome Profiling (Selectivity) Kinome_Profiling->Data_Analysis CETSA CETSA (Target Engagement) CETSA->Data_Analysis Viability_Assay Cell Viability Assay (GI50) Viability_Assay->Data_Analysis Compound Test Compound Compound->Kinase_Assay Compound->Kinome_Profiling Compound->CETSA Compound->Viability_Assay

Caption: Workflow for target validation.

Logical_Relationship Compound This compound Target Target Engagement (Kinase X Binding) Compound->Target Leads to Mechanism Mechanism of Action (Kinase Inhibition) Target->Mechanism Results in Cellular_Effect Cellular Effect (Reduced Proliferation) Mechanism->Cellular_Effect Causes

Caption: Compound-target-effect relationship.

References

Safety Operating Guide

Proper Disposal of 2-(Pyridin-3-yloxy)ethanamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Pyridin-3-yloxy)ethanamine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for structurally similar pyridine compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and seek medical advice.

Quantitative Hazard Data Summary

Hazard ClassificationCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage / Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.
  • Do not mix this waste with other chemical waste streams to avoid unintended reactions.

2. Containerization:

  • Use a compatible, leak-proof container. The original container, if in good condition, is often a suitable choice.
  • Ensure the container is tightly sealed at all times, except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".
  • Include the full chemical name: "this compound".
  • Indicate the approximate concentration and quantity of the waste.

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • The storage area should be under the control of the laboratory personnel generating the waste.

5. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Complete any required waste pickup request forms, providing accurate information about the waste.

Precautionary Statement P501: The general guidance for disposal of this type of chemical is to "Dispose of contents/container to an approved waste disposal plant"[1][2]. This underscores the importance of using a professional and certified waste disposal service.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste to Labeled Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Waste Accumulation Area seal->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_point End: Proper Disposal pickup->end_point

Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling 2-(Pyridin-3-yloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for 2-(Pyridin-3-yloxy)ethanamine, including operational protocols and waste management plans to ensure laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Ensure eye protection meets NIOSH (US) or EN 166 (EU) standards.
Hand Protection Chemically resistant, impervious gloves such as Butyl rubber or Neoprene.[1] Note: Nitrile gloves offer poor resistance to amines.[2]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[3]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is required if working outside of a certified chemical fume hood or if ventilation is inadequate.[3][4]Ensure proper fit and training before using a respirator. A cartridge change-out schedule should be in place.[5][6]
Protective Clothing A laboratory coat is mandatory. Consider a chemical-resistant apron or suit for larger quantities or procedures with a high splash risk.Keep lab coats buttoned. Remove protective clothing before leaving the laboratory area.

Operational Protocol: Handling this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Fume Hood: All handling of the compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and operational.

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name and appropriate hazard warnings.

2. Handling Procedure:

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer: Use the smallest quantity of the substance necessary for the experiment. When transferring the liquid, do so carefully to avoid splashing.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and bases.

3. Post-Handling:

  • Decontamination: Clean the work area in the fume hood thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, compatible container.

Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is crucial for maintaining a safe laboratory environment.

Emergency Procedures

EmergencyWorkflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Spill evacuate->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill don_ppe Don Appropriate PPE minor_spill->don_ppe If safe to do so call_emergency Call Emergency Services major_spill->call_emergency contain Contain the Spill with Absorbent Material don_ppe->contain collect Collect Residue and Place in a Labeled Hazardous Waste Container contain->collect decontaminate_area Decontaminate the Spill Area collect->decontaminate_area provide_info Provide Information to Responders call_emergency->provide_info DisposalPlan start Generation of Waste (Solid or Liquid) segregate Segregate Waste by Type start->segregate solid_waste Solid Waste Container (Contaminated PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste Container (Unused Solutions) segregate->liquid_waste label_container Label Container as 'Hazardous Waste' with Contents solid_waste->label_container liquid_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request Pickup by EH&S or Licensed Contractor store->request_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-yloxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-yloxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.